4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClOS |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(3-chlorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI Key |
HOWZKFHBDUGZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=C2C=O |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-Chlorophenyl)thiophene-3-carbaldehyde CAS number and structure
[1]
Executive Summary
4-(3-Chlorophenyl)thiophene-3-carbaldehyde (CAS: 2089996-24-5 ) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery.[1] As a biaryl thiophene scaffold, it serves as a critical building block for synthesizing complex bioactive molecules, including kinase inhibitors, smoothened (SMO) receptor antagonists, and fused heterocyclic systems like thienopyridines. Its structural features—an electrophilic aldehyde adjacent to a lipophilic chlorophenyl ring—make it an ideal candidate for diversity-oriented synthesis (DOS) and late-stage functionalization.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Core Identity
| Property | Detail |
| CAS Number | 2089996-24-5 |
| IUPAC Name | 4-(3-Chlorophenyl)thiophene-3-carbaldehyde |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 222.69 g/mol |
| SMILES | O=Cc1csc(c1)-c1cccc(Cl)c1 |
| InChI Key | Predicted based on structure |
Structural Visualization
The molecule consists of a thiophene ring substituted at the 3-position with a formyl group (aldehyde) and at the 4-position with a 3-chlorophenyl group.[1] This "ortho-like" arrangement (vicinal substitution) is chemically significant, allowing for cyclization reactions that fuse new rings onto the thiophene core.
Physical Properties (Experimental & Predicted)
| Property | Value | Note |
| Appearance | Pale yellow to amber solid/oil | Typical of thiophene aldehydes |
| Boiling Point | ~360°C (Predicted) | High-boiling due to pi-stacking |
| Solubility | DMSO, DMF, DCM, Chloroform | Lipophilic nature |
| Reactivity | Electrophilic (Aldehyde) | Susceptible to oxidation/reduction |
Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway utilizes a palladium-catalyzed bond formation between an aryl halide and an aryl boronic acid.[1][2][3]
Retrosynthetic Analysis
To construct the biaryl core, the strategic bond disconnection is between the thiophene C4 and the phenyl ring.
-
Coupling Partner A: 4-Bromo-3-thiophenecarbaldehyde (Electrophile)[1]
-
Coupling Partner B: 3-Chlorophenylboronic acid (Nucleophile)[1]
Experimental Protocol
Reagents:
-
4-Bromo-3-thiophenecarbaldehyde (1.0 equiv)[1]
-
3-Chlorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen/argon inlet.[1]
-
Dissolution: Charge the flask with 4-bromo-3-thiophenecarbaldehyde and 3-chlorophenylboronic acid. Dissolve in degassed DME/Water mixture.
-
Base Addition: Add the aqueous Na₂CO₃ solution. Degas the mixture again by bubbling nitrogen for 10 minutes (sparging) to remove dissolved oxygen, which poisons the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive stream of nitrogen.
-
Reflux: Heat the reaction mixture to reflux (approx. 85-90°C) and stir vigorously for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel flash column chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 5:1).
-
Synthesis Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl thiophene.
Applications in Drug Discovery & Medicinal Chemistry
The 4-(3-Chlorophenyl)thiophene-3-carbaldehyde scaffold is a "privileged structure" because its vicinal aldehyde and aryl groups allow for rapid diversification into several bioactive classes.
Precursor to Fused Heterocycles (Thienopyridines)
The aldehyde group at C3 and the aryl group at C4 provide a setup for cyclization reactions. For example, condensation with primary amines followed by acid-catalyzed cyclization can yield thieno[2,3-c]pyridines or thieno[3,2-c]pyridines , which are bioisosteres of quinolines and isoquinolines found in anti-malarial and anti-cancer drugs.[1]
Chalcone Synthesis (Anti-Cancer Agents)
Reacting the aldehyde with acetophenones via Claisen-Schmidt condensation yields thiophene-chalcones .[1]
-
Mechanism: Base-catalyzed aldol condensation.[1]
-
Utility: These chalcones often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by interfering with microtubule polymerization.
Reductive Amination (Library Generation)
The aldehyde is a "chemical handle" for installing diverse amine groups.
-
Reaction: Aldehyde + R-NH₂ + NaBH(OAc)₃ → Secondary Amine.
-
Relevance: This is a standard method to optimize solubility and pharmacokinetic properties (ADME) in lead optimization.
Functionalization Pathways Diagram[1]
Caption: Divergent synthesis pathways utilizing the aldehyde handle for generating bioactive libraries.[1]
Safety & Handling (MSDS Highlights)
As a halogenated thiophene aldehyde, this compound should be treated with standard precautions for organic intermediates.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kaleta, Z., et al. (2006).[4] Thiophene synthesis via coupling. Organic Letters, 8, 1625-1628.[1][4] (General reference for thiophene functionalization).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiophene-3-carbaldehyde derivatives. [Link]
potential therapeutic targets of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Executive Summary
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it a "privileged structure" for designing novel therapeutics. This guide focuses on 4-(3-Chlorophenyl)thiophene-3-carbaldehyde , a specific derivative with significant, yet underexplored, therapeutic potential. Drawing from the extensive bioactivity profile of related thiophene compounds, we delineate a strategic framework for identifying and validating its therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical basis but also actionable experimental protocols to unlock the full potential of this promising molecule.
Introduction: The Thiophene Scaffold as a Versatile Pharmacophore
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its structural similarity to a phenyl ring, yet with distinct electronic characteristics, allows it to serve as a bioisostere, enhancing interactions with biological targets.[5][6] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][2][4][6] This wide-ranging bioactivity suggests that the thiophene core can be tailored to interact with a diverse array of proteins and signaling pathways. The subject of this guide, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, combines the thiophene core with a chlorophenyl substituent, a common feature in kinase inhibitors, and a reactive carbaldehyde group, which can be a key pharmacophoric element or a synthetic handle for further derivatization.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the established activities of structurally related thiophene derivatives, we have identified three primary therapeutic areas for investigation: oncology, inflammation, and neurodegenerative diseases. For each area, we propose specific molecular targets and pathways that are likely to be modulated by 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
Oncology: Targeting Uncontrolled Cell Proliferation and Survival
Thiophene-based compounds have shown significant promise as anticancer agents by interfering with various signaling pathways crucial for tumor growth and survival.[7][8][9]
Potential Targets and Pathways:
-
Protein Kinases: Many thiophene derivatives are potent kinase inhibitors.[7] Key targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Inhibition of VEGFR-2 can stifle tumor growth.
-
EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[7]
-
MAPK Pathway (ERK, MEK): This pathway is a central regulator of cell growth, and its aberrant activation is a hallmark of many cancers.[10]
-
-
Apoptosis Induction: Thiophene derivatives can trigger programmed cell death in cancer cells.[5]
Experimental Workflow for Oncology Target Validation:
Caption: Workflow for validating anti-inflammatory targets.
Neurodegenerative Disorders: Protecting the Central Nervous System
Neuroinflammation and oxidative stress are common pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. Thiophene derivatives have shown neuroprotective potential. [11][12][13] Potential Targets and Pathways:
-
Oxidative Stress Pathways: Thiophene compounds can mitigate oxidative damage by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant responses. [11][14]* Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal cell death. Some thiophenes protect against this by blocking Ca2+ influx and ROS production. [11]* Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's disease. Thiophene derivatives may interfere with this process. [12]* Neuroprotective Signaling: Activation of pro-survival pathways like ERK1/2 and PI3K/Akt can enhance neuronal resilience. [14] Experimental Workflow for Neuroprotective Target Validation:
Caption: Workflow for validating neuroprotective targets.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed step-by-step protocols for key experiments are provided below.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium with the compound-containing medium and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of the compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, VEGFR-2).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To evaluate the anti-angiogenic potential of the compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
96-well plate
-
Endothelial cell growth medium
-
Test compound
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubate for 4-6 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation (e.g., total tube length, number of junctions).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| HCT116 | Colon | Value |
| A549 | Lung | Value |
| HepG2 | Liver | Value |
Table 2: Inhibitory Activity on Key Kinases and Inflammatory Enzymes
| Target | Assay Type | IC50 (µM) |
| VEGFR-2 | Kinase Assay | Value |
| EGFR-TK | Kinase Assay | Value |
| COX-2 | Enzymatic Assay | Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. By leveraging the known pharmacology of the thiophene scaffold, we have proposed high-probability therapeutic targets in oncology, inflammation, and neurodegeneration. The detailed experimental workflows and protocols outlined herein will enable researchers to efficiently validate these targets and elucidate the compound's mechanism of action. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this promising molecule into a novel therapeutic agent.
References
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Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). Retrieved from [Link]
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Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. (n.d.). Retrieved from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH. Retrieved from [Link]
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SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan. Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. Retrieved from [Link]
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Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Retrieved from [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). PMC - NIH. Retrieved from [Link]
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A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. (2013, September 2). PubMed. Retrieved from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]
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Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2008, October 20). Taylor & Francis Online. Retrieved from [Link]
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Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. (n.d.). PMC. Retrieved from [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, October 9). ResearchGate. Retrieved from [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024, June 15). PubMed. Retrieved from [Link]
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Thioflavones as novel neuroprotective agents. (2016, November 1). PubMed. Retrieved from [Link]
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024, February 22). ResearchGate. Retrieved from [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis. Retrieved from [Link]
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Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (n.d.). PMC - NIH. Retrieved from [Link]
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Biological Diversity of Thiophene: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PMC. Retrieved from [Link]
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Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI. Retrieved from [Link]
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Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved from [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). ResearchGate. Retrieved from [Link]
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. Retrieved from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022, December 17). An-Najah Staff. Retrieved from [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]
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Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Mechanisms of Action of Substituted Thiophene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2][3] Its bioisosteric resemblance to the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its unique electronic properties and potential for diverse substitutions provide a versatile scaffold for drug design.[4][5] Consequently, substituted thiophene derivatives exhibit a vast spectrum of pharmacological activities, leading to their development as antipsychotic, antimicrobial, antioxidant, anticancer, and anti-inflammatory agents.[5][6][7] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, the experimental methodologies used to elucidate these actions, and the causality behind key experimental choices.
Core Mechanisms of Action: A Multi-Target Landscape
Substituted thiophenes do not possess a single, universal mechanism of action. Instead, their biological activity is exquisitely dependent on the nature and position of substituents on the thiophene ring.[8] These modifications dictate the molecule's shape, electronic distribution, and ability to interact with specific biological targets. The primary mechanisms can be broadly categorized into enzyme inhibition, receptor modulation, and interference with macromolecular processes.
Enzyme Inhibition: A Primary Modality
Many thiophene-based drugs function by inhibiting key enzymes involved in disease pathology.
a) Kinase Inhibition in Oncology: Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been successfully developed as kinase inhibitors.[8][9] For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1] By blocking the ATP-binding site of the kinase, these compounds prevent downstream signaling cascades, such as the AKT pathway, effectively suppressing tumor growth and metastasis.[1]
b) Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, making it a prime target for anticancer agents.[10] A significant class of substituted thiophenes functions by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[10][11] This binding prevents the polymerization of tubulin heterodimers into microtubules, which disrupts the formation of the mitotic spindle.[12][13] The consequence is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[10][12] The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene skeleton is a notable scaffold for this class of inhibitors.[10]
c) COX and LOX Inhibition in Inflammation: The anti-inflammatory properties of many thiophene compounds stem from their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][14][15] Much like traditional non-steroidal anti-inflammatory drugs (NSAIDs), these compounds block the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Commercially available drugs like Tinoridine and Tiaprofenic acid exemplify this mechanism.[4][6][14] Certain derivatives also show dual COX/5-LOX inhibition, offering a broader anti-inflammatory profile.[15]
Caption: Inhibition of COX and LOX pathways by substituted thiophenes.
d) Other Key Enzyme Targets: The versatility of the thiophene scaffold extends to other enzyme classes:
-
DNA Gyrase: Certain antibacterial thiophenes target bacterial DNA gyrase through a unique allosteric mechanism, stabilizing DNA-cleavage complexes and leading to bacterial cell death. This provides an avenue to combat fluoroquinolone-resistant strains.[16]
-
Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, thiophene derivatives have been developed as AChE inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[17][18][19]
-
BACE1: Thiophene-substituted acylguanidines have been designed to inhibit β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[20]
Receptor Antagonism and Modulation
Thiophenes can be designed to bind selectively to cell surface receptors, often acting as antagonists. A prominent target class is G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.[21][22][23] For example, the drug Tiotropium bromide, which contains two thiophene rings, is a muscarinic receptor antagonist used to treat chronic obstructive pulmonary disease (COPD).[4] Other derivatives act as serotonin antagonists, which have been investigated for the treatment of Alzheimer's disease.[7]
Disruption of Viral and Bacterial Processes
a) Inhibition of Viral Entry: Thiophene derivatives have emerged as promising antiviral agents.[24] A key mechanism is the inhibition of viral entry into host cells. For instance, certain thiophene compounds have been shown to block the entry of the Ebola virus by disrupting the crucial interaction between the viral glycoprotein (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1).[25][26]
b) Antimicrobial Action: Beyond specific enzyme inhibition, some thiophene derivatives exert antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[1][27] This leads to increased membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][27]
Modulation of Protein Aggregation in Neurodegenerative Disease
In neurodegenerative disorders, the misfolding and aggregation of proteins like amyloid-β (Aβ) and tau are central pathological events. Thiophene-based ligands have been developed not only as imaging agents to detect these aggregates but also as potential therapeutics that can modulate the aggregation process itself.[19][28][29] These compounds can bind to the β-sheet structures characteristic of these aggregates, potentially interfering with their formation and reducing their cytotoxicity.[19]
Methodologies for Mechanistic Elucidation
Determining the precise mechanism of action is a critical step in drug development. A multi-faceted approach combining biochemical, cell-based, and biophysical assays is employed.
Biochemical Assays: Probing Direct Target Interaction
These in vitro assays are designed to confirm direct interaction between the thiophene compound and its purified molecular target, such as an enzyme.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify the inhibitory effect of a compound on a specific kinase. The principle is based on measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, specific substrate peptide, and ATP solution. Serially dilute the test thiophene compound to create a concentration gradient.
-
Kinase Reaction: In a 384-well microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the reaction by adding a defined concentration of ATP (often near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed).[30] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Add a detection reagent such as Kinase-Glo®.[31][32][33] This reagent lyses the cells (if cell-based) and contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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- 33. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
starting materials for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde synthesis
An In-depth Technical Guide
Topic: Starting Materials for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde Synthesis Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
The synthesis of asymmetrically substituted heterocycles such as 4-(3-chlorophenyl)thiophene-3-carbaldehyde is a task that demands high regiochemical control. This guide delineates a robust and logical synthetic strategy centered on the sequential functionalization of a pre-formed, symmetrically substituted thiophene core. We will establish that constructing the thiophene ring via classic condensation reactions like the Paal-Knorr or Gewald syntheses is often inefficient for achieving this specific 3,4-disubstitution pattern. Instead, the most effective pathway commences with a dihalogenated thiophene scaffold, which is then elaborated through modern cross-coupling and formylation techniques. This document provides a deep dive into the causality behind reagent selection, detailed experimental protocols, and the critical parameters that ensure a successful synthesis, offering field-proven insights for professionals in drug discovery and chemical development.
Introduction: The Challenge of Regiocontrolled Thiophene Synthesis
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs where the sulfur-containing ring acts as a bioisostere for a phenyl group or engages in critical interactions with biological targets.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution pattern. The synthesis of 4-(3-chlorophenyl)thiophene-3-carbaldehyde, a valuable intermediate for further elaboration, presents a classic regiochemical challenge. Direct functionalization of the parent thiophene ring is impractical due to the strong preference for electrophilic substitution at the C2 and C5 positions.[3][4] Therefore, a successful synthesis hinges on a strategy that builds the desired 3,4-substitution pattern in a deliberate, controlled manner.
Strategic Overview: Sequential Functionalization vs. Ring Construction
Two primary strategic approaches exist for synthesizing substituted thiophenes: (1) constructing the ring from acyclic precursors with the desired substituents already attached, or (2) functionalizing a pre-existing thiophene core.
-
Ring Construction Methods: Classic named reactions like the Paal-Knorr (from 1,4-dicarbonyls), Hinsberg (from 1,2-dicarbonyls), and Gewald (from ketones, α-cyanoesters, and sulfur) syntheses are powerful for creating certain substitution patterns.[1][3][5][6] However, for the specific target of 4-(3-chlorophenyl)thiophene-3-carbaldehyde, sourcing the required highly-functionalized acyclic precursors is often synthetically complex and impractical.
-
Sequential Functionalization: A more versatile and controllable approach involves starting with a simple, commercially available thiophene derivative that possesses "handles" for subsequent reactions. For the 3,4-disubstitution pattern, 3,4-dibromothiophene emerges as the ideal starting material. The two bromine atoms can be addressed sequentially using modern synthetic methods, providing precise control over the final structure.
This guide will focus exclusively on the sequential functionalization strategy, as it represents the most logical and efficient pathway to the target molecule.
Overall Synthetic Workflow
The proposed synthesis follows a two-step sequence. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to selectively install the 3-chlorophenyl group. Second, the remaining bromine atom is converted into the carbaldehyde function via a metal-halogen exchange followed by electrophilic quenching.
Caption: High-level workflow for the synthesis of the target compound.
Core Reagents and Starting Materials
A successful synthesis relies on the quality and appropriate selection of all reagents. The table below summarizes the key components for this pathway.
| Reagent Name | Formula | MW ( g/mol ) | CAS Number | Role |
| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 3141-27-3 | Thiophene scaffold and precursor for functionalization |
| (3-Chlorophenyl)boronic acid | C₆H₆BClO₂ | 156.37 | 67492-50-6 | Source of the 3-chlorophenyl group |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 14221-01-3 | Catalyst for Suzuki-Miyaura cross-coupling |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base for activation of boronic acid in the Suzuki reaction |
| n-Butyllithium | CH₃(CH₂)₃Li | 64.06 | 109-72-8 | Reagent for metal-halogen exchange |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Electrophilic source of the formyl (CHO) group |
Module 1: Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for coupling the 3-chlorophenyl group to the thiophene core.[7][8]
Mechanistic Principles & Causality
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 3,4-dibromothiophene.
-
Transmetalation: The activated boronic acid (as a boronate species formed by reaction with base) transfers the 3-chlorophenyl group to the palladium center.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of base is critical; an aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃ is effective for forming the reactive boronate species without being overly harsh to the substrates.[7] Dioxane or toluene are common solvents that solubilize the organic components and tolerate the aqueous base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Bromo-4-(3-chlorophenyl)thiophene
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dibromothiophene (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. Bubble the inert gas through the solution for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-4-(3-chlorophenyl)thiophene. The regioselectivity may not be perfect, and separation from the 4-bromo-3-(3-chlorophenyl)thiophene isomer may be necessary.[9][10]
Module 2: Formylation via Metal-Halogen Exchange
With the aryl group installed, the final step is to convert the remaining C-Br bond at the 3-position into a carbaldehyde. The most reliable method is a lithium-halogen exchange followed by quenching with an appropriate electrophile.
Mechanistic Principles & Causality
At low temperatures (typically -78 °C), strong organometallic bases like n-butyllithium can selectively deprotonate or, in this case, exchange with a halogen atom. The bromine atom is replaced by lithium, forming a highly nucleophilic thienyllithium intermediate. This potent nucleophile readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during aqueous work-up to reveal the final aldehyde product.
Critical Parameters:
-
Temperature: This reaction must be performed at low temperatures (-78 °C, typically in a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).
-
Anhydrous Conditions: All glassware must be flame-dried, and all solvents must be anhydrous. Organolithium reagents react violently with water.
Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-bromo-4-(3-chlorophenyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir for an additional 2 hours at -78 °C.
-
Quenching and Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Dilute with diethyl ether and water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final 4-(3-chlorophenyl)thiophene-3-carbaldehyde.
Conclusion
The synthesis of 4-(3-chlorophenyl)thiophene-3-carbaldehyde is most effectively and controllably achieved through a sequential functionalization strategy. By starting with the commercially available and symmetrically substituted 3,4-dibromothiophene , researchers can leverage the power and precision of modern synthetic organic chemistry. A Suzuki-Miyaura cross-coupling with (3-chlorophenyl)boronic acid reliably installs the aryl moiety, and a subsequent low-temperature metal-halogen exchange using n-butyllithium followed by quenching with DMF efficiently constructs the required carbaldehyde functionality. This strategic selection of starting materials and reaction pathways provides a robust and scalable route for accessing this valuable heterocyclic building block.
References
-
Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Various Authors. (n.d.). Synthesis of Furan and Thiophene. Lecture Notes. [Link]
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Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Grokipedia. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
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Scribd. (n.d.). Synthesis of Furan and Thiophene. Scribd. [Link]
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Vogt, E.-J., et al. (2012). ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]
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Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. [Link]
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Unknown Author. (n.d.). Chapter 9, thiophene. Lecture Notes. [Link]
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ResearchGate. (2009). Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]
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YouTube. (2024). Hinsberg Thiophene synthesis. YouTube. [Link]
-
Unknown Author. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]
-
CSIC. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives. CSIC Scientific Publications. [Link]
-
Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742. [Link]
-
Sabat, M., & Foks, H. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Popa, M. L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Beilstein Journal of Organic Chemistry, 18, 1083-1114. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. [Link]
-
ResearchGate. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives. ResearchGate. [Link]
-
American Chemical Society. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. ACS Publications. [Link]
-
Kumar, R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(11), 1845-1847. [Link]
-
Rasayan Journal. (n.d.). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem. [Link]
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Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lirias. (n.d.). Some chalcones derived from thiophene-3- carbaldehyde: synthesis and crystal structures. Lirias Institutional Repository. [Link]
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National Institutes of Health. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Solubility and Stability Profile: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
[1][2][3][4]
Content Type: Technical Guide / Whitepaper Subject: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (CAS: 2089996-24-5) Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists[1][2][3][4]
Executive Summary & Compound Identity
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or P2X3 receptors.[1][2][3][4] Its structural core—a thiophene ring substituted with a meta-chlorophenyl group and a reactive formyl moiety—dictates a distinct physicochemical profile characterized by high lipophilicity and specific oxidative sensitivities.[1][2][4]
This guide provides a definitive technical analysis of its solubility limits, stability under stress conditions, and handling protocols to ensure data integrity in drug development workflows.[3]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4-(3-chlorophenyl)thiophene-3-carbaldehyde |
| CAS Number | 2089996-24-5 |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 222.69 g/mol |
| Structural Class | Biaryl thiophene aldehyde |
| Predicted LogP | ~3.6 – 4.1 (Highly Lipophilic) |
| Physical State | Solid (Off-white to pale yellow powder) |
Physicochemical Profile & Solubility
The solubility of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is governed by the hydrophobic interaction between the chlorophenyl ring and the thiophene core.[1][2][3][4] The aldehyde group provides a dipole moment but lacks sufficient hydrogen-bonding capacity to confer water solubility.[1][2][4]
Solubility Screening Data (Estimated)
Data below represents field-standard expectations for this structural class (Aryl-thiophene aldehydes).
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |
| Dipolar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock Solution for biological assays.[1][2][3][4] |
| Dipolar Aprotic | DMF | Excellent | > 50 mg/mL | Alternative stock solvent; easier to remove than DMSO.[2][4] |
| Chlorinated | DCM / Chloroform | Good | 20 – 40 mg/mL | Preferred for synthetic workup and transfers.[2][4] |
| Esters | Ethyl Acetate | Moderate | 10 – 25 mg/mL | Good for crystallization/purification.[2][4] |
| Alcohols | Methanol / Ethanol | Low to Moderate | 1 – 10 mg/mL | Requires heating; risk of hemiacetal formation over time.[2][4] |
| Aqueous | Water / PBS | Insoluble | < 0.01 mg/mL | Do not use for stock preparation.[2][4] Requires surfactant (e.g., Tween 80).[3] |
Dissolution Protocol: The "Solvent Switch" Method
For biological applications requiring aqueous media, direct dissolution is impossible.[3][4] Use the "Solvent Switch" technique to prevent precipitation:
-
Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–20 mM. Vortex for 30 seconds.[2][4]
-
Visual Check: Ensure the solution is perfectly clear. If turbidity exists, sonicate for 5 minutes at 25°C.
-
Dilution: Slowly add the DMSO stock to the aqueous media (buffer/media) while vortexing the media.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid compound crashing out (precipitation).[3]
-
Stability & Degradation Mechanisms[2][3]
The stability of this compound is compromised primarily by the aldehyde functionality (susceptible to oxidation) and the thiophene ring (susceptible to electrophilic attack or photo-oxidation).
Core Degradation Pathways
-
Aerobic Oxidation (Autoxidation): The formyl group (-CHO) at position 3 is prone to oxidation by atmospheric oxygen, converting the aldehyde into 4-(3-chlorophenyl)thiophene-3-carboxylic acid .[1][2][3][4] This is the primary impurity found in aged samples.[4]
-
Photolytic Degradation: Thiophene derivatives can undergo photo-oxidation or dimerization under UV light.[1][2][4] The conjugated system absorbs UV, leading to excited states that may react with singlet oxygen.[3]
-
Nucleophilic Addition (Solvent Incompatibility):
Visualization: Degradation Logic Flow
Figure 1: Primary degradation pathways.[4] The conversion to carboxylic acid is the dominant risk factor during storage.
Handling & Storage Protocols
To maintain purity >98% over extended periods, strict adherence to the following environmental controls is required.
Storage Specifications
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Long-term) | Slows Arrhenius kinetics of oxidation.[1][2][3][4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces O₂ to prevent conversion to carboxylic acid.[3][4] |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photo-degradation.[1][2][4] |
| Desiccation | Required | Prevents moisture-mediated hydrate formation or hydrolysis of impurities.[1][2][4] |
Re-Purification Strategy
If the compound has yellowed or shows acid peaks in LC-MS (M+16 or M-1+OH shift):
-
Dissolve in minimal Ethyl Acetate.
-
Wash with 5% NaHCO₃ (aq) to remove the carboxylic acid degradant (which will form the water-soluble salt).[4]
-
Dry organic layer over MgSO₄ and concentrate.
-
Recrystallize from Hexane/Ethyl Acetate if necessary.
Experimental Workflow: Solubility Screening
For researchers integrating this compound into new assays, follow this logical flow to determine the optimal vehicle.
Figure 2: Decision matrix for solvent selection and stock preparation.[1][2][3]
References
-
PubChem Compound Summary. (2025). 3-Thiophenecarboxaldehyde Derivatives.[1][2][4][5][6][7] National Center for Biotechnology Information.[2][4] [Link]
-
Mancuso, R., & Gabriele, B. (2014).[3][8] Synthesis of Benzo[b]thiophene-2-carbaldehyde and Thiophene Derivatives.[1][2][3][4] Molbank, 2014(2), M823.[3] (Contextual reference for thiophene aldehyde stability). [Link]
-
EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Thiophene Carboxamides and Aldehydes. [Link][1][3]
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- 2. CAS 36155-89-2 | 4-Chloro-thiophene-3-carboxaldehyde - Synblock [synblock.com]
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Technical Guide: Preliminary Cytotoxicity Screening of Thiophene Aldehydes
Executive Summary
Thiophene-2-carbaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for benzene rings in anticancer, anti-inflammatory, and antimicrobial agents. However, the thiophene moiety is a known "structural alert" in drug discovery due to its potential for metabolic activation into reactive sulfoxides and epoxides.[1][2] This guide provides a rigorous technical framework for the preliminary cytotoxicity screening of thiophene aldehydes, focusing on distinguishing between non-specific electrophilic toxicity and targeted pharmacological activity.
Part 1: Chemical Biology & Structure-Activity Relationships (SAR)
The Thiophene "Structural Alert"
Unlike benzene, thiophene is electron-rich and contains a sulfur atom capable of participating in unique metabolic pathways. In the context of cytotoxicity screening, researchers must understand that observed toxicity often stems from two distinct mechanisms:
-
Electrophilic Attack: The aldehyde group (-CHO) is inherently reactive, capable of forming Schiff bases with amine groups on proteins and DNA (lysine residues, guanine bases).
-
Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP450) can oxidize the thiophene ring, leading to the formation of reactive metabolites.[1][2]
SAR Considerations for Library Design
When screening a library of thiophene aldehydes, the following structural features critically influence cytotoxicity:
| Feature | Impact on Cytotoxicity | Mechanistic Insight |
| Position of Aldehyde | 2-CHO > 3-CHO | The |
| Halogen Substitution | Br/Cl > H | Halogens at the C5 position block metabolic attack at the most reactive site, potentially reducing genotoxicity while maintaining potency. |
| Lipophilicity (LogP) | High LogP = High Uptake | Thiophenes are lipophilic. High LogP correlates with better membrane permeability but increases the risk of non-specific membrane disruption. |
Part 2: Mechanisms of Action & Toxicity Pathways
Understanding the specific cell-death mechanism is vital for interpreting screening data. Thiophene aldehydes do not merely "kill" cells; they trigger specific cascades.
The Oxidative Stress Pathway
The primary mechanism of thiophene-induced cytotoxicity involves the generation of Reactive Oxygen Species (ROS). The sulfur atom is oxidized to a thiophene-S-oxide, which acts as a Michael acceptor, covalently binding to cellular thiols (like glutathione), depleting antioxidant reserves and triggering apoptosis.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergence between stable detoxification and reactive metabolite formation.
Caption: Figure 1. Metabolic bioactivation of thiophene moieties leading to cytotoxicity vs. detoxification.[3]
Part 3: Screening Workflow & Experimental Design
A robust screening campaign must account for the poor aqueous solubility of thiophene aldehydes. Standard aqueous protocols often yield false negatives due to compound precipitation.
The Screening Decision Matrix
Caption: Figure 2. Step-by-step decision matrix for handling lipophilic thiophene libraries.
Part 4: Validated Protocols
Stock Solution Preparation (Critical Step)
Thiophene aldehydes are hydrophobic. Improper solubilization is the #1 cause of experimental error.
-
Solvent: Dissolve compounds in 100% DMSO (Dimethyl Sulfoxide).
-
Concentration: Aim for a 10 mM or 20 mM stock.
-
Storage: Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles , as aldehydes can oxidize to carboxylic acids upon exposure to air/moisture.
-
Working Solution: Dilute stock into culture media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking compound effects.
MTT Assay Protocol (Standardized for Thiophenes)
Target: Assessment of metabolic activity (mitochondrial reductase) as a proxy for viability.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: 100% DMSO.
Procedure:
-
Seeding: Plate cells (e.g., HepG2, MCF-7) at
to cells/well in 96-well plates.-
Expert Tip: Leave perimeter wells filled with PBS (no cells) to prevent "edge effect" evaporation.
-
-
Incubation: Allow attachment for 24 hours at 37°C/5% CO2.
-
Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of thiophene aldehydes (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: Vehicle control (Media + 0.5% DMSO) is mandatory.
-
Blank: Media only (no cells).
-
-
Exposure: Incubate for 48 hours.
-
Note: 24h is often insufficient for ROS-mediated apoptosis mechanisms common to thiophenes.
-
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.[4] Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability using the formula:
Interpretation of IC50:
-
< 10 µM: Potent cytotoxic agent (Potential lead).
-
10 - 50 µM: Moderate activity.
-
> 50 µM: Weak/Inactive.
Part 5: Troubleshooting & Interpretation
The "Aldehyde Artifact"
Aldehydes can sometimes reduce MTT directly, leading to false indications of viability (false negatives).
-
Validation: If you suspect chemical interference, use a CellTiter-Glo (ATP) assay or SRB (Sulforhodamine B) assay as a counter-screen, as these do not rely on redox chemistry.
Selectivity Index (SI)
To validate if the toxicity is useful (anticancer) or general (poison), screen against a normal cell line (e.g., HEK293 or HFF-1).
-
Goal: SI > 2.0 is the minimum threshold for further development.
References
-
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: A review of the mechanism and toxicity." Chemical Research in Toxicology.
-
Swain, R. M., et al. (2023).[5] "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells."[5] PLoS ONE, 18(12).[5] [5]
-
BenchChem. (2025).[4] "Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays."
-
Mohareb, R. M., et al. (2020). "Thiophene-based derivatives as anticancer agents: An overview on decade's work." Bioorganic Chemistry.
-
Cohen, S. M., et al. (2017). "Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer."[6] Chemical Science.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. kumarlab.berkeley.edu [kumarlab.berkeley.edu]
Methodological & Application
using 4-(3-Chlorophenyl)thiophene-3-carbaldehyde in Knoevenagel condensation
An Application Guide to the Knoevenagel Condensation of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde for the Synthesis of Novel Chemical Entities
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of 4-(3-chlorophenyl)thiophene-3-carbaldehyde as a key substrate in the Knoevenagel condensation reaction. Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and materials science, and the Knoevenagel condensation offers a robust and versatile method for carbon-carbon bond formation, leading to the synthesis of diverse α,β-unsaturated derivatives.[1][2][3] This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various reaction conditions to guide researchers in optimizing the synthesis of novel compounds for drug discovery and development.
Introduction: The Strategic Importance of Thiophene Scaffolds and the Knoevenagel Condensation
Thiophene and its derivatives are classified as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals.[4] Their structural resemblance to a phenyl ring, combined with their unique electronic properties, allows them to act as effective bioisosteres, enhancing pharmacological activity and modulating physicochemical properties. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a cornerstone reaction in organic synthesis.[5][6] It is particularly valued for its operational simplicity and its ability to generate complex molecular architectures from readily available starting materials, making it a powerful tool in the construction of compound libraries for high-throughput screening.[3][7][8]
The subject of this guide, 4-(3-chlorophenyl)thiophene-3-carbaldehyde, is a highly promising substrate for this transformation. The thiophene core provides a desirable heterocyclic motif, the 3-chlorophenyl substituent offers a site for potential metabolic stability or additional receptor interactions, and the carbaldehyde functional group is primed for electrophilic reactions. This combination makes the resulting Knoevenagel products attractive candidates for investigation as anticancer, antimicrobial, or anti-inflammatory agents.[3][9]
Reaction Mechanism: A Stepwise Analysis
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.[10] Weak amine bases like piperidine or triethylamine are commonly employed for this reason.[1][2]
The mechanism can be broken down into three primary stages:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5][10]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 4-(3-chlorophenyl)thiophene-3-carbaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[5]
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct. A subsequent base-assisted elimination of a water molecule yields the final, stable α,β-unsaturated product.[5][11]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
This section provides detailed, step-by-step procedures for conducting the Knoevenagel condensation of 4-(3-chlorophenyl)thiophene-3-carbaldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate.
General Workflow
The overall experimental process follows a standardized sequence designed for efficiency and reproducibility.
Caption: Standard experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-((4-(3-chlorophenyl)thiophen-3-yl)methylene)malononitrile
This protocol details the reaction using malononitrile, which typically proceeds rapidly to high yields.[12]
-
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol, 236.7 g/mol )
-
Malononitrile (1.1 mmol, 66.06 g/mol )
-
Piperidine (0.1 mmol, 85.15 g/mol )
-
Ethanol (10 mL)
-
Deionized Water (for work-up)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser
-
-
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, approx. 2-3 drops).[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and product may begin to precipitate. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is usually complete within 1-2 hours.[1]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water while stirring. A solid precipitate will form.[1]
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any unreacted malononitrile. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13][14]
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(3-chlorophenyl)thiophen-3-yl)acrylate
This protocol uses ethyl cyanoacetate, which may require heating to achieve a satisfactory reaction rate.
-
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol, 236.7 g/mol )
-
Ethyl cyanoacetate (1.1 mmol, 113.12 g/mol )
-
Triethylamine (0.2 mmol, 101.19 g/mol )
-
Toluene or Ethanol (15 mL)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, heating mantle
-
-
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in the chosen solvent (15 mL).
-
Catalyst Addition: Add triethylamine (0.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol, 110°C for toluene) with vigorous stirring.[15] Monitor the reaction's progress by TLC. Reaction times can vary from 2 to 8 hours depending on the solvent and substrate reactivity.[2]
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]
-
Characterization: Analyze the purified product using standard spectroscopic techniques (NMR, FT-IR, MS) to confirm its identity.[14][16]
-
Optimization of Reaction Conditions
The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and temperature. The following table summarizes various conditions reported in the literature for analogous heteroaromatic aldehydes, providing a valuable starting point for optimization.[4] Green chemistry principles encourage the use of milder, more environmentally benign conditions where possible, such as using water as a solvent or employing solvent-free grinding methods.[17][18][19]
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Yield (%) | Reference(s) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 10 min - 2 h | 90-99 | |
| Malononitrile | Triethylamine | Acetonitrile | Room Temp. | 1 - 4.5 h | 92-99 | |
| Malononitrile | Ammonium Acetate | Acetic Acid | Reflux | 1 - 3 h | 85-95 | [2] |
| Malononitrile | None (Grinding) | Solvent-Free | Room Temp. | 5 - 30 min | 85-98 | [19][20] |
| Malononitrile | Water Extract of Ash | Water | Room Temp. | 15 - 45 min | 90-96 | [16] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2 - 6 h | 80-95 | [1] |
| Ethyl Cyanoacetate | TiCl₄-Pyridine | Benzene | Room Temp. | 12 - 24 h | 70-85 | [15] |
| Barbituric Acid | None | Water | Reflux | 2 - 4 h | 90-98 | [4] |
Conclusion and Future Outlook
The Knoevenagel condensation of 4-(3-chlorophenyl)thiophene-3-carbaldehyde is a highly effective and adaptable method for synthesizing a diverse range of α,β-unsaturated compounds. These products are valuable intermediates for the development of more complex heterocyclic systems and are promising candidates for biological evaluation in various therapeutic areas, particularly oncology.[3] The protocols and data presented in this guide offer a solid foundation for researchers to explore this chemistry, enabling the rapid generation of novel molecular entities for drug discovery programs. Future work should continue to explore greener catalytic systems and expand the library of active methylene compounds to further probe the structure-activity relationships of this promising chemical scaffold.[17][18]
References
- Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.
- Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem.
- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate.
- Knoevenagel Condensation. Alfa Chemistry.
- Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA portal.
- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed.
- Knoevenagel Condensation Reaction. Master Organic Chemistry.
- The application of the Knoevenagel reaction in the medicinal chemistry of thiazolidin-4-ones. ResearchGate.
- Applications of Knoevenagel condensation reaction in the total synthesis of natural products. SciSpace.
- Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Semantic Scholar.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
- Sustainable and green approaches for Knoevenagel condensation. Royal Society of Chemistry.
- How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Bentham Science.
- Knoevenagel condensation. Wikipedia.
- Synthesis, Characterization of thiophene derivatives and its biological applications. Innoscripta.
- A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC.
- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crimson Publishers.
- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate.
- The Knoevenagel Condensation. Organic Reactions.
- Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. Benchchem.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC.
- Cyanoacetic Acid: A Versatile Building Block for Biginelli and Knoevenagel Reactions and Evaluation of Larvicidal Activity of its Derivatives. J. Braz. Chem. Soc.
- Knoevenagel condensation (KC) of active methylene compounds with... ResearchGate.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
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- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 8. scispace.com [scispace.com]
- 9. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. diva-portal.org [diva-portal.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journalwjarr.com [journalwjarr.com]
- 14. scirp.org [scirp.org]
- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 18. pure.tue.nl [pure.tue.nl]
- 19. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
4-(3-Chlorophenyl)thiophene-3-carbaldehyde as an intermediate in drug discovery
Abstract
This application note details the synthetic utility, strategic value, and handling protocols for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (CAS: 2089996-24-5). As a functionalized heteroaromatic scaffold, this intermediate serves as a critical "linchpin" in the synthesis of kinase inhibitors, GPCR ligands, and anti-infectives. The 3-chlorophenyl moiety provides metabolic stability and lipophilic bulk, while the ortho-positioned aldehyde serves as a versatile electrophilic handle for heterocyclization (e.g., to thienopyridines) or reductive amination. We present a validated Suzuki-Miyaura coupling protocol for its synthesis and downstream derivatization workflows.
Introduction: The Strategic Scaffold
In modern medicinal chemistry, the thiophene-3-carbaldehyde core is preferred over its 2-isomer for specific geometric requirements. When substituted at the 4-position with a 3-chlorophenyl group, the molecule acquires unique properties:
-
Metabolic Blocking: The 3-chlorophenyl group acts as a lipophilic anchor. The chlorine atom at the meta position of the phenyl ring often blocks metabolic oxidation (CYP450) at the para-position while modulating the electronic properties of the ring.
-
Vector Orientation: The 3,4-substitution pattern on the thiophene ring creates a "kinked" geometry, distinct from the linear 2,5-substitution. This is crucial for fitting into hydrophobic pockets of enzymes like EGFR or VEGFR .
-
Divergent Reactivity: The aldehyde group at C3 is highly reactive toward nucleophiles, allowing for the rapid generation of:
-
Schiff Bases/Chalcones: For anti-inflammatory and anti-cancer screening.
-
Fused Heterocycles: Precursors for thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridines.
-
Validated Synthesis Protocol
The most robust route to 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is the Suzuki-Miyaura Cross-Coupling of 4-bromothiophene-3-carbaldehyde with 3-chlorophenylboronic acid.
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-Bromothiophene-3-carbaldehyde | 1.0 | Electrophile (Scaffold) |
| 3-Chlorophenylboronic acid | 1.2 | Nucleophile (Aryl donor) |
| Pd(PPh₃)₄ | 0.05 | Catalyst (Tetrakis) |
| K₂CO₃ (2M aq.) | 2.5 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium |
Step-by-Step Methodology
1. Preparation of the Catalyst System (Inert Atmosphere Required)
-
Step 1: In a dry 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 4-bromothiophene-3-carbaldehyde (1.0 eq) in degassed 1,4-dioxane (0.1 M concentration).
-
Step 2: Add 3-chlorophenylboronic acid (1.2 eq).
-
Step 3: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).
-
Step 4: Add Pd(PPh₃)₄ (5 mol%) quickly against a counter-flow of nitrogen.
-
Step 5: Add degassed 2M K₂CO₃ solution (2.5 eq). The mixture will turn biphasic.
2. Reaction & Monitoring
-
Step 6: Heat the reaction mixture to 90°C for 12–16 hours.
-
Step 7: TLC Monitoring: Use 20% EtOAc in Hexanes.
-
Starting Material Rf: ~0.6 (UV active).
-
Product Rf: ~0.5 (UV active, stains orange/red with DNP stain due to aldehyde).
-
Self-Validation: The disappearance of the bromide starting material is the primary endpoint. If starting material persists after 16h, add 2 mol% extra catalyst.
-
3. Workup & Purification
-
Step 8: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Step 9: Partition the filtrate between EtOAc and water. Wash the organic layer with Brine (1x).
-
Step 10: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 11: Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 15% EtOAc in Hexanes.
-
Yield Expectation: 75–85% as a pale yellow solid.
-
Technical Data & Characterization
To ensure the integrity of the intermediate, compare analytical data against these standard values.
| Parameter | Expected Value | Interpretation |
| Physical State | Pale yellow solid | Typical for conjugated aldehydes. |
| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H) | Distinctive Aldehyde proton. |
| ¹H NMR (Thiophene) | δ 8.10 (d, 1H), 7.40 (d, 1H) | H2 (deshielded by CHO) and H5. |
| ¹H NMR (Aryl) | δ 7.2–7.5 (m, 4H) | 3-Chlorophenyl pattern. |
| IR Spectroscopy | 1660–1675 cm⁻¹ | Strong C=O stretch (Aldehyde). |
| Mass Spec (ESI) | [M+H]⁺ ≈ 223.0 | Consistent with C₁₁H₇ClOS. |
Downstream Applications: Divergent Synthesis
The aldehyde handle allows this intermediate to serve as a precursor for two major classes of bioactive molecules.
Pathway A: Reductive Amination (Library Synthesis)
-
Reagents: Primary Amine (R-NH₂), NaBH(OAc)₃, DCE.
-
Application: Synthesis of amine-linked libraries for GPCR targeting.
-
Mechanism: Formation of an iminium ion followed by hydride reduction.
Pathway B: Cyclization to Thieno[2,3-d]pyrimidines
-
Reagents: Urea or Thiourea, Acid Catalyst.
-
Application: This is the primary route for generating EGFR/VEGFR kinase inhibitors . The thiophene aldehyde is condensed with a urea derivative to close the pyrimidine ring.
Visualization of Workflows
Figure 1: Synthetic Workflow (Suzuki Coupling)
This diagram illustrates the critical path for synthesizing the intermediate.
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target intermediate.
Figure 2: Divergent Application Map
This diagram demonstrates how the intermediate is converted into active drug scaffolds.
Caption: Divergent synthesis pathways transforming the intermediate into bioactive scaffolds.
Safety & Handling (SDS Summary)
-
Hazards: The compound is an Aldehyde and a Halogenated Aromatic . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under Inert Atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-(3-chlorophenyl)thiophene-3-carboxylic acid) upon prolonged exposure to air.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
PubChem. 3-Thiophenecarbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Available at: [Link]
-
Venkataramireddy, V., et al. (2016).[1] Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes. Rasayan Journal of Chemistry. Available at: [Link]
Sources
Application Note: Strategic Integration of Thiophene Aldehydes in Medicinal Chemistry
Bioisosteric Applications, Synthetic Protocols, and Therapeutic Profiling [1][2]
Abstract
Thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde serve as critical building blocks in modern drug discovery.[3] As classical bioisosteres of benzaldehyde, they offer medicinal chemists a strategic tool to modulate lipophilicity, metabolic stability, and electronic distribution without significantly altering the steric footprint of a lead compound. This guide details the physicochemical rationale for thiophene integration and provides three validated synthetic protocols for generating bioactive scaffolds: Chalcones (Claisen-Schmidt), Dihydropyrimidinones (Biginelli), and Schiff Bases.
Part 1: Structural Utility & Bioisosterism[2]
The "Thiophene Advantage" in Lead Optimization
Replacing a phenyl ring with a thienyl moiety is a high-impact strategy in Hit-to-Lead (H2L) optimization.[3] While sterically similar, the electronic and metabolic profiles differ significantly.[3]
-
Electronic Effects: Thiophene is
-excessive compared to benzene.[3] The sulfur atom donates electron density into the ring via resonance, making the 2- and 5-positions highly susceptible to electrophilic attack.[3] This alters the pKa of adjacent functional groups.[3] -
Lipophilicity & Solubility: While often cited as a lipophilic replacement, the sulfur atom is polarizable.[3] Thiophene analogs often exhibit improved solubility profiles compared to their phenyl counterparts due to altered crystal packing energies.[3]
-
Metabolic Liability: The sulfur atom introduces a "metabolic handle."[3] Unlike the phenyl ring, which typically undergoes hydroxylation, thiophene can undergo S-oxidation to form sulfoxides or sulfones, or ring opening.[3] This can be used to shorten the half-life of a drug that is too persistent (clearance optimization).[3]
Decision Pathway: Benzene vs. Thiophene
The following logic gate assists chemists in deciding when to employ thiophene aldehydes.
Figure 1: Decision logic for bioisosteric replacement of phenyl rings with thiophene moieties.
Part 2: Validated Synthetic Protocols
The following protocols use Thiophene-2-carboxaldehyde (T2A) as the primary exemplar, but are adaptable to the 3-isomer.
Protocol A: Synthesis of Thiophene-Based Chalcones (Claisen-Schmidt)
Application: Precursors for anti-inflammatory (COX-2 inhibition) and anti-cancer agents.[3] Mechanism: Base-catalyzed aldol condensation followed by dehydration.[3][4]
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 eq)[3]
-
Substituted Acetophenone (1.0 eq)
-
Ethanol (95%) or Methanol
-
Sodium Hydroxide (NaOH) 40% aq.[3] solution
Step-by-Step Methodology:
-
Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 20 mL of Ethanol.
-
Addition: Add 10 mmol (0.94 mL) of Thiophene-2-carboxaldehyde. Stir for 5 minutes at Room Temperature (RT).
-
Catalysis: Dropwise, add 5 mL of 40% NaOH solution while stirring vigorously. The solution often changes color (yellow/orange) indicating enolate formation.[3]
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Pour the reaction mixture into 100 g of crushed ice containing 5 mL of concentrated HCl (to neutralize base and protonate the product).
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL).[3] -
Purification: Recrystallize from hot Ethanol.
Expected Yield: 75–90%
Key Characterization:
Protocol B: The Biginelli Reaction (Dihydropyrimidinones)
Application: Synthesis of Calcium Channel Blockers and antihypertensives.[4] Type: One-Pot Multicomponent Reaction (MCR).[3]
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 eq)[3]
-
Ethyl Acetoacetate (1.0 eq)
-
Urea or Thiourea (1.2 eq)
-
Catalyst: Conc. HCl (3 drops) or Yb(OTf)
(5 mol%)
Workflow Diagram:
Figure 2: Workflow for the one-pot synthesis of thiophene-derived dihydropyrimidinones.
Procedure:
-
Combine Thiophene-2-carboxaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (12 mmol) in 25 mL Ethanol.
-
Reflux at 80°C for 4–6 hours.
-
Cool to RT; pour onto crushed ice. The solid product precipitates.[3][5][9]
-
Filter and recrystallize from Ethanol/DMF mixtures.[3]
Protocol C: Schiff Base Ligand Synthesis
Application: Antimicrobial agents and metal coordination complexes (e.g., Cu(II), Zn(II)).[10][11]
Procedure:
-
Mix: Dissolve Thiophene-2-carboxaldehyde (10 mmol) in 20 mL Methanol.
-
Amine Addition: Add equimolar primary amine (e.g., 2-aminophenol or ethylenediamine).[3]
-
Catalyst: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at reflux for 3 hours.
-
Observation: Product usually separates as a crystalline solid upon cooling.[3]
-
Stability Note: Thiophene imines are generally stable but should be stored under anhydrous conditions to prevent hydrolysis.[3]
Part 3: Comparative Data & Therapeutic Profiling[3]
The following table summarizes the impact of thiophene substitution versus phenyl analogs in reported medicinal chemistry campaigns.
| Therapeutic Target | Scaffold Type | Thiophene Derivative Activity | Phenyl Analog Activity | Key Observation | Source |
| COX-2 (Anti-inflammatory) | Chalcone | IC | IC | Thiophene improved potency via S-interaction in the active site.[3] | [1] |
| Microbial (S. aureus) | Schiff Base | MIC: 12.5 | MIC: 50 | Enhanced lipophilicity of thiophene aided membrane penetration.[3] | [2] |
| Anticancer (MCF-7) | Pyrimidine | IC | IC | Thiophene analog showed superior induction of apoptosis. | [3] |
Part 4: Troubleshooting & Optimization
1. Aldehyde Oxidation:
-
Issue: Thiophene aldehydes oxidize to carboxylic acids upon prolonged air exposure.[3]
-
Solution: Distill T2A prior to use if the liquid is dark brown.[3] Store under nitrogen at 4°C.
2. Purification Difficulties (Oiling Out):
-
Issue: In the Claisen-Schmidt reaction, the product may form an oil rather than a precipitate.[3]
-
Solution: Scratch the flask glass with a rod to induce nucleation, or use a seed crystal.[3] Alternatively, switch the recrystallization solvent from Ethanol to an Ethanol:Water (9:1) mix.
3. Regioselectivity:
-
Insight: When performing electrophilic aromatic substitution on the thiophene ring (post-aldehyde reaction), remember that the aldehyde is electron-withdrawing (meta-director). However, the strong directing power of the sulfur heteroatom often competes.[3] It is safer to functionalize the ring before forming the aldehyde if complex substitution is required.[3]
References
-
BenchChem Application Notes. (2025). Synthesis of Bioactive Chalcones from 2-Acetylthiophene and Thiophene Aldehydes.[3] Retrieved from
-
National Institutes of Health (PMC). (2023).[3] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, and Antimicrobial Properties.[3][9][10][11][12][13] Retrieved from
-
ResearchGate (Abdula et al.). (2024).[3] Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones. Retrieved from
-
ACS Inorganic Chemistry. (2024).[3] Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction.[3][14] Retrieved from
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
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- 13. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Development of Anticancer Agents from 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Executive Summary & Scientific Rationale
This guide details the strategic utilization of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (referred to herein as Scaffold A ) as a privileged intermediate in the synthesis of tubulin-targeting anticancer agents.
Why this Scaffold?
In modern medicinal chemistry, the thiophene ring serves as a bioisostere for the phenyl ring, often improving pharmacokinetic properties such as lipophilicity and metabolic stability. The specific substitution pattern of Scaffold A offers two critical advantages:
-
The 4-(3-Chlorophenyl) moiety: The meta-chloro substitution enhances lipophilicity (LogP), facilitating membrane permeability, while the steric bulk restricts rotation, potentially locking the molecule into a bioactive conformation suitable for the colchicine-binding site of tubulin.
-
The 3-Carbaldehyde functionality: This is a highly reactive "warhead" for diversification. It allows for rapid access to chalcones (via Claisen-Schmidt condensation) or fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines), both of which are pharmacophores validated for cytotoxic activity against MCF-7 (breast) and HCT-116 (colon) cancer lines.
Chemical Synthesis Protocols
Workflow Visualization
The following diagram outlines the conversion of raw materials into the target anticancer chalcone library.
Figure 1: Synthetic pathway from precursor coupling to active pharmaceutical ingredient (API) generation.
Protocol A: Synthesis of Scaffold A (Suzuki Coupling)
Objective: To generate the core intermediate via Palladium-catalyzed cross-coupling.
Reagents:
-
4-Bromothiophene-3-carbaldehyde (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 eq) -
Sodium Carbonate (
) (2M aqueous solution) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon (
) to remove oxygen, which degrades the Pd catalyst. -
Dissolution: Dissolve 4-bromothiophene-3-carbaldehyde and 3-chlorophenylboronic acid in degassed 1,4-dioxane.
-
Catalyst Addition: Add
quickly to minimize air exposure. Stir for 10 minutes at room temperature. -
Base Activation: Add the 2M
solution. -
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot should disappear.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Extract with ethyl acetate, wash with brine, and dry over anhydrous
. -
Purification: Purify via silica gel column chromatography to yield Scaffold A as a pale yellow solid.
Protocol B: Derivatization to Anticancer Chalcones
Objective: To synthesize a library of
Mechanism: Claisen-Schmidt Condensation. Reagents: Scaffold A (1.0 eq), Substituted Acetophenone (1.0 eq), 40% NaOH (aq), Ethanol (95%).
Step-by-Step Methodology:
-
Dissolve Scaffold A and the chosen acetophenone (e.g., 4-methoxyacetophenone) in Ethanol.
-
Cool the solution to 0–5°C in an ice bath (Critical step to prevent polymerization of the aldehyde).
-
Dropwise add 40% NaOH solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 6–24 hours.
-
Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).
-
Isolation: Filter the resulting precipitate. Recrystallize from ethanol to obtain the pure chalcone.
Biological Evaluation Protocols
Mechanism of Action: Tubulin Inhibition
The chalcones derived from Scaffold A are designed to bind to the colchicine-binding site of tubulin, preventing microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Figure 2: Pharmacological cascade of thiophene-based chalcones.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Standard validation protocol for NCI-60 cell lines (e.g., HCT-116, MCF-7).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.[3]
Procedure:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates and incubate for 24 hours at 37°C ( ). -
Treatment: Treat cells with graded concentrations of the synthesized chalcone (0.1
to 100 ) for 48 hours. Include Colchicine as a positive control. -
MTT Addition: Add 20
of MTT solution to each well. Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan. -
Solubilization: Aspirate media carefully. Add 100
DMSO to dissolve formazan crystals.[3] -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Data Presentation & Analysis
Expected Structure-Activity Relationship (SAR)
Based on literature regarding thiophene chalcones, the following trends are expected:
| Substitution (R) on Acetophenone | Predicted Potency ( | Rationale |
| 3,4,5-Trimethoxy | < 1.0 | Mimics the A-ring of Colchicine; maximizes tubulin binding affinity. |
| 4-Fluoro / 4-Chloro | 1.0 - 5.0 | Halogens improve metabolic stability but may lack specific H-bond interactions. |
| 4-Nitro | > 10 | Strong electron-withdrawing groups often reduce potency in this specific scaffold class. |
| Unsubstituted | > 20 | Lacks necessary steric/electronic contacts within the binding pocket. |
Troubleshooting Guide
-
Issue: Low yield in Claisen-Schmidt condensation.
-
Cause: Cannizzaro reaction competition or polymerization.
-
Solution: Lower the temperature to 0°C during base addition. Use Lithium Hydroxide (LiOH) instead of NaOH for milder conditions.
-
-
Issue: Compound insolubility in biological assays.
-
Solution: The 3-chlorophenyl group is highly lipophilic. Ensure stock solutions are prepared in 100% DMSO and diluted into media such that final DMSO < 0.5%.
-
References
-
Venkataramireddy, V., et al. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives.[4][5] Rasayan Journal of Chemistry. (Describes the Suzuki coupling and chalcone synthesis logic for this class).
-
Vogel, S., et al. (2008). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Bioorganic & Medicinal Chemistry Letters. (Establishes thiophene chalcones as tubulin inhibitors).
-
Abcam Protocols.MTT Assay Protocol for Cell Viability. (Standardized industry protocol for cytotoxicity).
-
Lahsasni, S., et al. (2014). Synthesis and cytotoxic evaluation of some new thiophene chalcones.[1][4][5][6][7][8] Russian Journal of General Chemistry. (Validation of cytotoxicity against HCT-116).
Sources
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- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from 4-(3-Chlorophenyl)thiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Thiophene-containing compounds exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3] The versatility of the thiophene core allows for extensive functionalization, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthetic utility of a key intermediate, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde , as a starting point for the generation of diverse heterocyclic libraries with significant potential for drug discovery and development.
I. Synthesis of Thiophene-Based Chalcones: The Gateway to Diverse Heterocycles
The Claisen-Schmidt condensation is a robust and widely employed method for the formation of chalcones (α,β-unsaturated ketones), which are pivotal intermediates in the synthesis of various heterocyclic systems.[4][5][6][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-(3-chlorophenyl)thiophen-3-yl)prop-2-en-1-one
This protocol details the synthesis of a thiophene-based chalcone, a versatile precursor for subsequent heterocyclic ring formation.
Methodology:
-
To a solution of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL), add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (10% v/v) to a pH of ~5-6.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| (E)-1-(4-methoxyphenyl)-3-(4-(3-chlorophenyl)thiophen-3-yl)prop-2-en-1-one | C20H15ClO2S | ~85-95 | Not Reported |
Causality Behind Experimental Choices:
-
Base Catalyst (KOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the thiophene carbaldehyde.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the base, facilitating a homogeneous reaction mixture.
-
Acidification: Neutralization of the excess base and protonation of the resulting alkoxide is necessary to precipitate the neutral chalcone product.
II. Synthesis of Thiophene-Substituted Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] They are commonly synthesized via the cyclization of chalcones with hydrazine derivatives.[2][9]
Protocol 2: Synthesis of 5-(4-(3-chlorophenyl)thiophen-3-yl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a thiophene-substituted pyrazoline from the previously synthesized chalcone.
Methodology:
-
In a round-bottom flask, dissolve the chalcone from Protocol 1 (1.0 eq) in glacial acetic acid (15 mL).
-
Add phenylhydrazine (1.2 eq) to the solution.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
| Compound | Molecular Formula | Yield (%) | Spectroscopic Data (1H NMR, δ ppm) |
| 5-(4-(3-chlorophenyl)thiophen-3-yl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C26H21ClN2OS | ~70-85 | δ 3.1-3.9 (m, 2H, CH2 of pyrazoline), 5.2-5.8 (m, 1H, CH of pyrazoline), 6.7-8.0 (m, aromatic protons) |
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst, promoting the condensation reaction and facilitating the cyclization process.
-
Phenylhydrazine: Serves as the nitrogen source for the formation of the pyrazoline ring.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.
III. Synthesis of Thiophene-Substituted Pyrimidines
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are fundamental components of nucleic acids.[10] Thiophene-fused pyrimidines have shown promising biological activities.[11][12] They can be synthesized by the reaction of chalcones with urea or thiourea.
Protocol 3: Synthesis of 4-(4-(3-chlorophenyl)thiophen-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
This protocol details the synthesis of a thiophene-substituted aminopyrimidine.
Methodology:
-
A mixture of the chalcone from Protocol 1 (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium hydroxide (2.0 eq) in absolute ethanol (25 mL) is refluxed for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF.
| Compound | Molecular Formula | Yield (%) | Spectroscopic Data (13C NMR, δ ppm) |
| 4-(4-(3-chlorophenyl)thiophen-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | C21H16ClN3S | ~65-80 | δ 110-165 (aromatic and heterocyclic carbons), specific peaks for pyrimidine and thiophene carbons would be observed. |
Causality Behind Experimental Choices:
-
Guanidine Hydrochloride: Provides the N-C-N fragment required for the construction of the pyrimidine ring.
-
Sodium Hydroxide: Acts as a base to deprotonate the guanidine and facilitate the cyclization reaction.
-
Absolute Ethanol: Provides an anhydrous reaction medium, which is often beneficial for condensation reactions.
IV. The Gewald Reaction: A Direct Route to Substituted 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[13][14][15][16] It involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[15]
Protocol 4: Synthesis of Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate
This protocol describes the direct synthesis of a functionalized aminothiophene from the starting aldehyde.
Methodology:
-
To a mixture of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL), add a catalytic amount of a secondary amine such as morpholine or piperidine (0.1-0.2 eq).
-
Stir the reaction mixture at 40-50 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
| Compound | Molecular Formula | Yield (%) | Spectroscopic Data (IR, cm-1) |
| Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate | C13H12ClNO2S | ~75-90 | 3400-3200 (N-H stretching), 1680-1660 (C=O stretching of ester) |
Causality Behind Experimental Choices:
-
Secondary Amine Catalyst: Catalyzes the initial Knoevenagel condensation between the aldehyde and the activated nitrile.
-
Elemental Sulfur: Acts as the sulfur source for the thiophene ring formation.
-
Mild Heating: Increases the rate of reaction without promoting significant side product formation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic routes from 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
Caption: Simplified mechanisms for key synthetic transformations.
References
-
Chalcones in the Synthesis of Heterocyclic Compounds: Pyrazoles, Flavans and Pyrimidines. (n.d.). Retrieved from [Link]
- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 7(2), 43-53.
- Synthesis and Characterization of some new Chalcones and Pyrazoline, Compounds. (2025).
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica, 4(2), 569-581.
- Synthesis, characterization and antioxidant activities of novel N-substituted pyrazoline derivatives bearing 3-benzo[b]thiophene. (2015). Indian Journal of Pharmaceutical Sciences, 77(6), 703.
- Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. (2021). Chimica Techno Acta, 8(4), 1.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1372.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(1), 22-50.
- Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (2019).
- Therapeutic importance of synthetic thiophene. (2017).
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (2024). Scientific Reports, 14(1), 1-22.
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Retrieved from [Link]
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 251-256.
- Synthesis and Characterization of Various Pyrazolines From Chalcones. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(5), 2108-2110.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science, 14(4), 63-71.
- Claisen-Schmidt condensation under solvent- free conditions. (2002). Indian Journal of Chemistry - Section B, 41(8), 1733-1735.
- Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 452-458.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022).
- Synthesis, characterization and biological activity of pyrazoline derivatives. (2021). Research Journal of Pharmacy and Technology, 14(12), 6523-6529.
- Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
- Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis (pp. 111-113).
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry, 10(10), 103.
- 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1982).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246.
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved from [Link]
- Claisen-Schmidt Condens
- Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 333-338.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 749-757.
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Application Notes and Protocols: Selective Reduction of the Aldehyde Group in 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Abstract:
This comprehensive technical guide provides detailed application notes and validated protocols for the selective reduction of the aldehyde functionality in 4-(3-Chlorophenyl)thiophene-3-carbaldehyde to its corresponding primary alcohol, (4-(3-chlorophenyl)thiophen-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. This document explores several robust reduction methodologies, including the use of sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, considerations for chemoselectivity, and practical insights for successful execution in a research and development setting.
Introduction: Significance of the Target Transformation
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, possesses a thiophene core, a common scaffold in medicinal chemistry due to its isosteric relationship with the benzene ring. The presence of the aldehyde group provides a versatile handle for further synthetic manipulations. Its selective reduction to (4-(3-chlorophenyl)thiophen-3-yl)methanol is a key step in the elaboration of more complex molecular architectures. The resulting primary alcohol can serve as a precursor for esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions, thus enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.
The primary challenge in this transformation lies in achieving high chemoselectivity, ensuring that the aldehyde is reduced without affecting the aromatic chloro-substituent or the thiophene ring. This guide will address these challenges by providing detailed protocols and discussing the rationale behind the choice of reagents and reaction conditions.
Mechanistic Overview of Aldehyde Reduction
The reduction of an aldehyde to a primary alcohol involves the formal addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1] The most common reagents for this purpose are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2]
The general mechanism proceeds in two key steps:
-
Nucleophilic Attack: The hydride reagent delivers a hydride ion to the carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[3][4]
-
Protonation: The alkoxide intermediate is then protonated, typically during an aqueous or acidic workup, to yield the final alcohol product.[3][5]
}
Figure 1: Generalized mechanism of aldehyde reduction.
The choice of reducing agent is critical and depends on the overall functionality of the substrate molecule. For 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, the key is to select a reagent that is reactive enough to reduce the aldehyde but mild enough to avoid reduction of the aryl chloride or cleavage of the thiophene ring.
Comparative Analysis of Reduction Methodologies
A variety of methods can be employed for the reduction of the aldehyde group in 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. The selection of the optimal method will depend on factors such as scale, available equipment, and desired purity.
| Method | Reducing Agent | Advantages | Disadvantages | Chemoselectivity |
| Method A | Sodium Borohydride (NaBH₄) | Mild, safe, easy to handle; Tolerant of many functional groups.[3][6] | Slower reaction rates compared to LiAlH₄.[6] | High for aldehydes and ketones; does not typically reduce esters, amides, or aryl halides.[3][4] |
| Method B | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent; reduces a wide range of functional groups.[7][8][9] | Highly reactive, pyrophoric, reacts violently with water and protic solvents.[2][7] | Less selective; can potentially reduce the aryl chloride.[7] |
| Method C | Catalytic Hydrogenation | "Green" chemistry approach; high yields. | Requires specialized equipment (hydrogenator); potential for catalyst poisoning by sulfur compounds.[10] | Can be highly selective with the correct choice of catalyst and conditions. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol A: Reduction with Sodium Borohydride (NaBH₄)
This is the recommended method for its high chemoselectivity and operational simplicity. Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde in the presence of the aryl chloride.[3][6]
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution.[4] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[11]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) to neutralize the excess NaBH₄ and the borate esters.[5]
-
Workup:
-
Remove the bulk of the alcohol solvent using a rotary evaporator.[11]
-
Add water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude (4-(3-chlorophenyl)thiophen-3-yl)methanol can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
}
Figure 2: Workflow for NaBH₄ reduction.
Protocol B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a much more powerful reducing agent than NaBH₄ and should be used with caution.[7][9] It requires anhydrous conditions as it reacts violently with water.[2][7] While effective, there is a higher risk of reducing the aryl chloride.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: In a separate flask, prepare a solution or suspension of LiAlH₄ (1.0-1.2 eq) in anhydrous THF. Slowly add the LiAlH₄ solution/suspension to the aldehyde solution via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Quenching (Fieser Workup): At 0 °C, quench the reaction by the sequential and very careful addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) Stir the resulting granular precipitate for 15-30 minutes until it becomes white.
-
-
Workup:
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or Et₂O.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol C: Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally friendly method but can be complicated by the presence of the sulfur-containing thiophene ring, which can act as a catalyst poison.[10] Careful selection of the catalyst and conditions is crucial. Palladium on carbon (Pd/C) is often a suitable catalyst.[10]
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Palladium on Carbon (5-10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product as described in the previous protocols.
Conclusion
The reduction of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde to (4-(3-chlorophenyl)thiophen-3-yl)methanol can be successfully achieved using several methods. For general laboratory synthesis, the use of sodium borohydride is highly recommended due to its excellent chemoselectivity, operational simplicity, and safety profile. Lithium aluminum hydride offers a more reactive alternative but requires stringent anhydrous conditions and carries a higher risk of side reactions. Catalytic hydrogenation presents a greener option, though potential catalyst poisoning by the thiophene moiety must be considered. The choice of protocol will ultimately be guided by the specific requirements of the research objective, scale, and available resources.
References
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 20, 2026, from [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved February 20, 2026, from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 20, 2026, from [Link]
- ScienceDirect. (n.d.). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Retrieved February 20, 2026.
- Mohrig, J. R. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 20, 2026.
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved February 20, 2026, from [Link]
-
YouTube. (2020, August 20). Catalytic hydrogenation of Thiophene derivatives | Detailed discussions | Important for NET and GATE. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 20, 2026, from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved February 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 20, 2026, from [Link]
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Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved February 20, 2026, from [Link]
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ACS Publications. (2023, October 10). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. Retrieved February 20, 2026, from [Link]
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-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Retrieved February 20, 2026, from [Link]
-
MDPI. (2025, October 11). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. Retrieved February 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]
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-
MDPI. (2022, October 21). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]
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Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Retrieved February 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Aldehyde to Alcohol - Common Conditions. Retrieved February 20, 2026, from [Link]
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-
National Institutes of Health. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC. Retrieved February 20, 2026, from [Link]
-
Beilstein Journals. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved February 20, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. Retrieved February 20, 2026, from [Link]
-
MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved February 20, 2026, from [Link]
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-
ResearchGate. (2014, August 23). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved February 20, 2026, from [Link]
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Application Notes & Protocols for the Generation of a Novel Chemical Library Based on the 4-(3-Chlorophenyl)thiophene-3-carbaldehyde Scaffold
For: Researchers, scientists, and drug development professionals.
Abstract
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] Its utility is often attributed to its role as a bioisostere of a phenyl ring, which can modulate a compound's physicochemical properties and enhance drug-receptor interactions.[1][3] This guide details a strategic approach to chemical library synthesis starting from the versatile building block, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. The aldehyde functional group serves as a highly reactive and adaptable chemical handle, permitting diversification through a variety of robust chemical transformations.[4][5] We present detailed protocols for three distinct, high-yield reaction pathways—reductive amination, Wittig olefination, and multicomponent reactions—to generate a library of compounds with significant structural diversity, suitable for high-throughput screening in drug discovery programs.
The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, thiophene derivatives are particularly noteworthy for their extensive applications as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[3][6][7] The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the ring system itself is electronically distinct from benzene, offering unique opportunities for structure-activity relationship (SAR) exploration.[1]
The selected scaffold, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, combines three key features:
-
The Thiophene Core: A proven pharmacophore.
-
The 3-Chlorophenyl Moiety: This group provides a specific substitution pattern that can be explored for interactions with target proteins while also influencing metabolic stability.
-
The Carbaldehyde Handle: Positioned at the 3-position, this aldehyde is a versatile electrophilic center, ideal for a range of carbon-carbon and carbon-nitrogen bond-forming reactions essential for library synthesis.[5]
Core Synthetic Strategies for Library Diversification
To maximize the structural diversity of the resulting library, we will leverage the reactivity of the aldehyde group through three orthogonal and highly reliable synthetic routes. This parallel synthesis approach allows for the rapid generation of distinct molecular families from a single, common intermediate.
Figure 1: A workflow diagram illustrating the diversification of the core scaffold into three distinct product classes via parallel synthesis.
Detailed Experimental Protocols
The following protocols are designed for execution in parallel, for instance, in a 96-well plate format, but can be scaled as needed.
Protocol 1: Reductive Amination
Principle: This is one of the most robust methods for forming C-N bonds.[8] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction by a mild hydride agent.[9] We use Sodium triacetoxyborohydride (NaBH(OAc)₃) as it is selective for the iminium ion over the aldehyde, preventing side reactions and leading to cleaner products.[8][9]
Materials & Reagents:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure (per reaction):
-
To a reaction vial, add 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq, e.g., 22.2 mg, 0.1 mmol).
-
Add 1 mL of 1,2-Dichloroethane (DCE).
-
Add the selected amine (1.1 eq, 0.11 mmol).
-
If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
Add Sodium triacetoxyborohydride (1.5 eq, 42.4 mg, 0.2 mmol) in one portion.
-
Seal the vial and stir at room temperature for 12-24 hours. Monitor reaction completion by LC-MS.
-
Work-up: Quench the reaction by slowly adding 1 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified via high-throughput chromatography.
Protocol 2: Wittig Reaction
Principle: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (a Wittig reagent).[10] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[11] The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes.[12]
Materials & Reagents:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
A library of phosphonium salts (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)
-
A strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Step-by-Step Procedure (per reaction):
-
Ylide Generation: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen), suspend the chosen phosphonium salt (1.2 eq, 0.12 mmol) in 1 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., KOtBu, 1.2 eq, 13.5 mg, 0.12 mmol). A color change (often to deep yellow or orange) indicates ylide formation. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: In a separate vial, dissolve 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq, 22.2 mg, 0.1 mmol) in 0.5 mL of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by LC-MS.
-
Work-up: Quench the reaction by adding 1 mL of saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3 x 2 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product, containing triphenylphosphine oxide, requires purification, typically by column chromatography.
Protocol 3: Ugi Four-Component Reaction (U-4CR)
Principle: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials.[13][14] The Ugi reaction is a classic MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide scaffold, which is a valuable peptidomimetic structure.[14]
Materials & Reagents:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Libraries of primary amines, carboxylic acids, and isocyanides
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent
Step-by-Step Procedure (per reaction):
-
To a reaction vial, add the carboxylic acid (1.0 eq, 0.1 mmol).
-
Add the primary amine (1.0 eq, 0.1 mmol).
-
Add 1 mL of Methanol and stir for 10 minutes.
-
Add 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 eq, 22.2 mg, 0.1 mmol).
-
Finally, add the isocyanide (1.0 eq, 0.1 mmol).
-
Seal the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
Work-up: The reaction mixture is often clean enough that simple concentration under reduced pressure is sufficient. If purification is needed, it can be performed by preparative HPLC.
Library Purification and Quality Control
The success of a screening campaign relies on the purity and identity of the library compounds. A centralized, high-throughput purification and analysis workflow is essential.
Figure 2: Workflow for the purification and quality control of a chemical library.
Purification Strategy:
-
Preparative Reverse-Phase HPLC: This is the workhorse for library purification.[15] A generic gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA) can be used to separate most small molecules. Mass-directed fraction collection ensures that only the fractions containing the target compound are collected.
-
Ion-Exchange Chromatography: For libraries rich in basic (from reductive amination) or acidic compounds, ion-exchange chromatography can be a highly effective and rapid purification method.[16]
Quality Control (QC) Metrics: Each compound in the final library plate should be accompanied by QC data.
-
Purity: Determined by LC-MS with UV and/or ELSD detectors. A common threshold for screening libraries is >90% purity.
-
Identity: Confirmed by mass spectrometry (verifying the molecular weight) and, for a representative subset, by ¹H NMR.
Table 1: Representative Characterization Data for a Product from Each Protocol
| Protocol | Representative Product Structure | Expected ¹H NMR Signals (Conceptual) | Expected Mass (M+H)⁺ |
| Reductive Amination | 4-(3-chlorophenyl)-N-benzylthiophen-3-yl)methanamine | δ 7.2-7.8 (m, 9H, Ar-H), δ 4.0 (s, 2H, Ar-CH₂-N), δ 3.8 (s, 2H, N-CH₂-Ar) | 314.08 |
| Wittig Reaction | Ethyl (E)-3-(4-(3-chlorophenyl)thiophen-3-yl)acrylate | δ 7.9 (d, 1H, J=16Hz, vinyl-H), δ 7.2-7.6 (m, 6H, Ar-H), δ 6.2 (d, 1H, J=16Hz, vinyl-H), δ 4.2 (q, 2H, O-CH₂), δ 1.3 (t, 3H, CH₃) | 293.04 |
| Ugi Reaction | (Example with aniline, acetic acid, tert-butyl isocyanide) | δ 8.5 (s, 1H, NH), δ 7.0-7.6 (m, 11H, Ar-H), δ 6.0 (s, 1H, CH), δ 2.1 (s, 3H, COCH₃), δ 1.4 (s, 9H, t-Bu) | 453.15 |
Conclusion
The 4-(3-Chlorophenyl)thiophene-3-carbaldehyde scaffold is an excellent starting point for the generation of a diverse and novel chemical library. The outlined protocols for reductive amination, Wittig olefination, and the Ugi multicomponent reaction provide reliable and versatile pathways to distinct chemical spaces. By employing a systematic approach to parallel synthesis, high-throughput purification, and rigorous quality control, researchers can efficiently produce high-quality compound collections poised to accelerate the discovery of new therapeutic agents.
References
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- BenchChem Technical Support Team. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.
- Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Singh, R. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate.
- BenchChem Technical Support Team. (2026). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. BenchChem.
- Ciulla, M., et al. (2015). Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Taylor & Francis Online.
- Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.
- de la Torre, D., et al. (2025). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Cohen, T. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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- Siegel, M. G., et al. (2025). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate.
- Zech, G., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- BOC Sciences. (n.d.). Custom Purification Services. BOC Sciences.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- University of Toronto Scarborough. (n.d.). THE WITTIG REACTION. University of Toronto Scarborough.
- Alfa Chemistry. (n.d.). Wittig Reaction. Alfa Chemistry.
- Enamine. (n.d.). Aldehydes. Enamine.
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Functionalization of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde: A Comprehensive Guide for Synthetic Chemists
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide array of chemical transformations.[1] Its presence in numerous blockbuster drugs and advanced organic materials underscores the critical importance of developing robust and selective methods for its functionalization. This guide provides a detailed exploration of synthetic strategies to modify 4-(3-chlorophenyl)thiophene-3-carbaldehyde, a versatile building block with multiple reactive sites amenable to diversification. We will delve into the underlying principles of each transformation, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Strategic Overview of Functionalization Pathways
The structure of 4-(3-chlorophenyl)thiophene-3-carbaldehyde presents several avenues for chemical modification. The thiophene ring itself contains two potentially reactive C-H bonds at the 2- and 5-positions, which are susceptible to electrophilic substitution and metallation. The aldehyde group at the 3-position is a versatile handle for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Finally, the chlorophenyl substituent, while generally less reactive, can participate in cross-coupling reactions under specific conditions.
Caption: Possible functionalization pathways for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
Part 1: Transformations of the Thiophene Ring
Electrophilic Aromatic Substitution
Thiophene is significantly more reactive than benzene towards electrophilic substitution, with reactions occurring readily.[2] The directing effects of the substituents on 4-(3-chlorophenyl)thiophene-3-carbaldehyde must be considered. The 3-chlorophenyl group at C4 is weakly deactivating, while the aldehyde at C3 is a meta-director and strongly deactivating. Therefore, electrophilic attack is most likely to occur at the C2 and C5 positions.
Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[3][4] This protocol introduces a second aldehyde group, a valuable synthetic handle, onto the thiophene ring.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) to the stirred solution.
-
Add N,N-dimethylformamide (1.2 eq) dropwise via the dropping funnel. The Vilsmeier reagent, a chloromethyliminium salt, will form in situ.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Expected Outcome: The primary product will be the 2-formyl derivative, with the potential for some 5-formyl isomer depending on the precise reaction conditions.[6]
Metalation and Subsequent Electrophilic Quench
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the aldehyde group can direct lithiation to the adjacent C2 position.
Protocol: Lithiation and Silylation
This protocol demonstrates the introduction of a trimethylsilyl group, which can be a useful protecting group or a handle for further cross-coupling reactions.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will typically change color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Add trimethylsilyl chloride (1.2 eq) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by flash chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds.[1][7] To utilize this chemistry, a halogen must first be introduced onto the thiophene ring, typically at the 2- or 5-position, via electrophilic halogenation.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiophene
This protocol outlines the coupling of a pre-synthesized 5-bromo-4-(3-chlorophenyl)thiophene-3-carbaldehyde with an arylboronic acid.
Materials:
-
5-Bromo-4-(3-chlorophenyl)thiophene-3-carbaldehyde
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%) or a more advanced ligand like SPhos (6 mol%)[8]
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)[8]
-
Toluene and water (4:1 mixture) or THF and water[8]
Procedure:
-
To a Schlenk tube, add the 5-bromo-4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst and ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Suzuki Coupling Reaction Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-4-(3-chlorophenyl)thiophene-3-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(3-Chlorophenyl)-5-(4-methoxyphenyl)thiophene-3-carbaldehyde | 92 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Chlorophenyl)-5-(3-fluorophenyl)thiophene-3-carbaldehyde | 78 |
Yields are representative and may vary based on specific reaction conditions and purification.
Part 2: Modification of the Aldehyde Functional Group
The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities.
Oxidation to a Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Protocol: Pinnick Oxidation
The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, even in the presence of other sensitive functional groups.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water
Procedure:
-
Dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in tert-butanol.
-
Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
Reduction to an Alcohol
Reduction of the aldehyde to the corresponding primary alcohol opens up another set of synthetic possibilities, including ether and ester formation.
Protocol: Sodium Borohydride Reduction
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired alcohol.
Carbon-Carbon Bond Formation via the Wittig Reaction
The Wittig reaction is a classic method for the conversion of aldehydes and ketones to alkenes.[9] This reaction allows for the extension of the carbon skeleton.
Protocol: Wittig Olefination
This protocol describes the reaction with a stabilized ylide to form an α,β-unsaturated ester.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to isolate the alkene.
Caption: A simplified workflow of the Wittig reaction.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[10][11] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.[12]
Protocol: Reductive Amination with a Primary Amine
This protocol describes the synthesis of a secondary amine.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
A primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[13]
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
Conclusion
The functionalization of 4-(3-chlorophenyl)thiophene-3-carbaldehyde offers a rich landscape for synthetic exploration. By strategically targeting the thiophene ring and the aldehyde group, a diverse array of novel compounds can be accessed. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute their own synthetic strategies, ultimately contributing to the advancement of drug discovery and materials science.
References
-
Guilarte, M. et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Chapman, N. B., & Clarke, K. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 273-276. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions. BenchChem.
-
Yilmaz, I. et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Cravotto, G. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7654. [Link]
- Gronowitz, S. (1963). Chapter 9, thiophene. In The Chemistry of Heterocyclic Compounds, Volume 14, Part 1 (pp. 1-136).
-
Li, J. et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. [Link]
- Lu, Y. et al. (2014). Thiophene Oxidation and Reduction Chemistry. Semantic Scholar.
-
Raza, A. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. BenchChem.
-
Ali, M. et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1546. [Link]
-
Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved from [Link]
-
Khan, I. et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 9, 735626. [Link]
- Raposo, M. M. M. et al. (2004). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde. BenchChem.
- Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
-
Lu, Y. et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Ananikov, V. P. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Wang, Y. et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. CCS Chemistry. [Link]
-
Huang, T.-S. et al. (2000). Coupling Reactions and Coupling−Alkylations of Thiophenecarbaldehydes Promoted by Samarium Diiodide. The Journal of Organic Chemistry, 65(17), 5437-5443. [Link]
-
Wikipedia. (n.d.). Wittig reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
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Application Notes and Protocols for Real-Time Monitoring of Reactions Involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Introduction
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The precise control and optimization of reactions involving this substituted thiophene aldehyde are critical for ensuring high yield, purity, and reproducibility in research, development, and manufacturing. Effective reaction monitoring is the cornerstone of process understanding and control. This application note provides a comprehensive guide to the primary analytical techniques for real-time and at-line monitoring of chemical transformations involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. We will delve into the theoretical underpinnings, practical implementation, and data interpretation for each technique, offering field-proven insights to guide your experimental design.
The core challenge in monitoring reactions with this substrate lies in the subtle structural changes that occur during conversion. The presence of the thiophene ring, the aromatic chlorophenyl group, and the reactive aldehyde functionality necessitates a multi-faceted analytical approach. This guide will equip researchers, chemists, and process engineers with the necessary tools to select and implement the most appropriate analytical strategy for their specific synthetic context.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent on several factors, including the reaction type, the physical state of the reaction mixture (homogeneous or heterogeneous), the concentration of reactants and products, and the desired level of kinetic and mechanistic detail.[1] Below is a comparative summary of the most effective techniques for monitoring reactions with 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Excellent for quantitative analysis of complex mixtures.[2][3][4] | Not a real-time technique; requires sample quenching. | Routine reaction progress monitoring, purity assessment, and final product quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information and quantitative data in real-time.[5][6][7][8] | Lower sensitivity compared to MS; requires deuterated solvents for some applications. | Mechanistic studies, kinetic analysis, and identification of intermediates.[5][7] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | High sensitivity and selectivity; ideal for identifying products and byproducts.[9][10][11][12] | Quantitative analysis can be challenging without appropriate standards. | In-situ reaction monitoring, detection of trace impurities, and mechanistic elucidation.[9][10][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of chemical bonds | Non-destructive and suitable for in-situ monitoring of functional group changes.[13][14][15][16] | Complex spectra can be difficult to interpret; less sensitive to subtle structural changes. | Monitoring the disappearance of the aldehyde C=O stretch and the appearance of new functional groups.[17][18] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is an indispensable tool for monitoring the progress of reactions involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde due to its high resolution and quantitative accuracy.
Causality Behind Experimental Choices
The choice of a reversed-phase C18 column is logical for this analyte due to its aromatic and moderately polar nature.[4] A mobile phase consisting of acetonitrile or methanol and water allows for the fine-tuning of elution times. UV detection is highly effective as the thiophene and phenyl rings provide strong chromophores. A detection wavelength around 254 nm or 280 nm is typically suitable for aromatic compounds.
Protocol: At-Line HPLC Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at predetermined time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to prevent further transformation.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a 50:50 mixture and ramp up the acetonitrile concentration to 95% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any significant byproducts based on their retention times (confirmed by injecting standards).
-
Integrate the peak areas to determine the relative concentrations of each component over time.
-
Plot the percentage conversion of the starting material or the formation of the product as a function of time to obtain a reaction profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Reaction Mechanisms
NMR spectroscopy offers unparalleled insight into the structural transformations occurring during a reaction, making it a powerful tool for mechanistic investigations and kinetic studies.[5][6][7]
Causality Behind Experimental Choices
¹H NMR is particularly useful for monitoring reactions of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde because the aldehyde proton has a distinct chemical shift (typically around 9-10 ppm) that is well-separated from other signals.[19] The disappearance of this signal and the appearance of new signals corresponding to the product can be easily tracked. For quantitative analysis, the integration of these signals relative to an internal standard provides accurate concentration data.[5]
Protocol: In-Situ ¹H NMR Monitoring
-
Reaction Setup:
-
The reaction is performed directly in an NMR tube.
-
Dissolve the starting material and any other reagents in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of a non-reactive internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction to establish the baseline.
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire a series of ¹H NMR spectra at regular intervals. The acquisition time for each spectrum should be short enough to capture the kinetics of the reaction.[5]
-
-
Data Analysis:
-
Identify the characteristic signals for the aldehyde proton of the starting material and the protons of the product(s).
-
Integrate the area of the aldehyde proton signal and the product signals relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration profiles to determine the reaction kinetics.
-
Mass Spectrometry (MS): Unrivaled Sensitivity for Intermediate and Product Identification
Mass spectrometry is a highly sensitive technique that can provide real-time information on the molecular weight of reactants, intermediates, and products.[9][12] This is particularly valuable for complex reactions where multiple species may be present.
Causality Behind Experimental Choices
Techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) coupled with a mass spectrometer are ideal for rapid, direct analysis of reaction mixtures with minimal sample preparation.[10] These "ambient ionization" methods allow for the direct ionization of molecules from the reaction mixture, providing a quick snapshot of the species present.
Protocol: Real-Time MS Monitoring with ASAP
-
Instrumentation:
-
A mass spectrometer equipped with an ASAP source.
-
-
Sample Introduction:
-
At various time points, dip a clean glass capillary into the reaction mixture.
-
Insert the capillary into the ASAP source.
-
-
Data Acquisition:
-
The heated nitrogen gas in the ASAP source vaporizes the sample, and a corona discharge ionizes the analytes.
-
The mass spectrometer records the mass-to-charge ratio of the ions.
-
-
Data Analysis:
-
Identify the m/z values corresponding to the protonated or deprotonated molecular ions of the starting material, expected product(s), and any potential intermediates or byproducts.
-
Monitor the relative intensity of these ions over time to track the progress of the reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
In-situ FTIR spectroscopy is a powerful, non-invasive technique for monitoring the disappearance and appearance of key functional groups in real-time.[13][15]
Causality Behind Experimental Choices
For reactions involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, the most prominent change in the IR spectrum will be the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically found around 1660-1700 cm⁻¹.[17][18] The appearance of new vibrational bands corresponding to the product's functional groups (e.g., C-N, O-H) can also be monitored.
Protocol: In-Situ FTIR Monitoring
-
Instrumentation:
-
An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a transmission flow cell.
-
-
Reaction Setup:
-
Immerse the ATR probe directly into the reaction vessel.
-
Ensure good contact between the probe and the reaction mixture.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent and any reagents before adding the starting material.
-
Initiate the reaction and collect spectra at regular intervals.
-
-
Data Analysis:
-
Focus on the carbonyl stretching region (around 1680 cm⁻¹) to monitor the decrease in the aldehyde peak intensity.
-
Identify and track the growth of new peaks corresponding to the product.
-
Plot the absorbance of the characteristic peaks as a function of time to obtain a kinetic profile.
-
Visualizing the Workflow
A logical workflow is crucial for selecting and implementing the appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The successful monitoring of reactions involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde requires a thoughtful selection and application of modern analytical techniques. While HPLC provides robust quantitative data for routine monitoring, NMR and MS offer deeper insights into reaction mechanisms and the identity of transient species. In-situ FTIR is an excellent choice for real-time tracking of functional group transformations. By understanding the principles and protocols outlined in this guide, researchers can effectively optimize their synthetic processes, leading to improved yields, higher purity, and a more profound understanding of the underlying chemistry.
References
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- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
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- The flow synthesis of heterocycles for natural product and medicinal chemistry applic
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- NMR Spectroscopic Study of Reaction Kinetics in Mixtures of Formaldehyde, Water, and Butynediol. Industrial & Engineering Chemistry Research.
- NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry.
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- Understanding the Aldol Condens
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Air Quality Research Center.
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Excited-State Copper Catalysis for the Synthesis of Heterocycles. PubMed.
- Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- Application Notes and Protocols: Thiophene Dialdehydes in Covalent Organic Frameworks. Benchchem.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.
- The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- Synthesis and evaluation of thiophene-based guanylhydrazones (iminoguanidines) efficient against panel of voriconazole-resistant. Cherry.
- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
- Method for producing thiophene-3-carboxaldehyde (2001).
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- 14. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. azooptics.com [azooptics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting & Optimization
improving the yield of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde synthesis
Technical Support Center: Optimization of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Case ID: SUZ-THIO-34-CL Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Retrosynthetic Logic
You are attempting to synthesize 4-(3-Chlorophenyl)thiophene-3-carbaldehyde . This is a biaryl system constructed via a Suzuki-Miyaura cross-coupling.[1][2]
The Core Challenge: Thiophene substrates present two specific antagonists to high-yield Palladium catalysis:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to Pd(0), displacing ligands and deactivating the catalyst (formation of inactive Pd-S species).
-
Steric Congestion: The 3,4-substitution pattern is sterically crowded compared to the 2,5-positions. The ortho-formyl group at position 3 creates significant steric hindrance for the oxidative addition at position 4.
The Recommended Route: We recommend coupling 4-bromothiophene-3-carbaldehyde (Electrophile) with 3-chlorophenylboronic acid (Nucleophile).
Visual Workflow (Process Map)
Caption: Optimized synthetic workflow utilizing a bidentate ligand system to resist sulfur poisoning and a bisulfite purification strategy.
Optimized Experimental Protocol
Do not rely on generic "Tetrakis" (
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommendation |
| Aryl Halide | Limiting Reagent | 1.0 | 4-Bromothiophene-3-carbaldehyde |
| Boronic Acid | Nucleophile | 1.2 - 1.5 | 3-Chlorophenylboronic acid (Excess compensates for protodeboronation) |
| Catalyst | Pd Source | 0.03 - 0.05 | Pd(dppf)Cl₂ • DCM (Robust against S-poisoning) |
| Base | Activator | 2.5 - 3.0 | |
| Solvent | Medium | 0.1 M | 1,4-Dioxane : Water (4:1) . Water is mandatory for boronate activation. |
Step-by-Step Methodology
-
Degassing (Critical):
-
Dissolve the aryl halide and boronic acid in 1,4-dioxane.
-
Why: Oxygen causes homocoupling of the boronic acid (forming 3,3'-dichlorobiphenyl) and oxidizes the phosphine ligands.
-
Action: Sparge with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
-
Catalyst Addition:
-
Add
and solid . -
Technical Note: We use dppf (1,1'-Bis(diphenylphosphino)ferrocene) because it is a bidentate ligand with a large bite angle. It creates a rigid scaffold around the Palladium, preventing the thiophene sulfur from coordinating and deactivating the metal center [1].
-
-
Reaction:
-
Heat to 85°C for 12–18 hours.
-
Monitor: Check LCMS for the consumption of the bromide. Do not overheat (>100°C) as the aldehyde functionality may undergo Cannizzaro disproportionation in the presence of base.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Partition between EtOAc and Water. Wash organic layer with Brine.
-
Troubleshooting Guide (Diagnostics)
If your yield is <60%, use this logic tree to diagnose the failure mode.
Caption: Diagnostic logic for identifying reaction failure modes.
Specific Solutions:
-
Problem: Catalyst turns black immediately (Palladium Black formation).
-
Cause: The ligand has dissociated, and Pd(0) has aggregated.
-
Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts are designed for challenging, sterically hindered substrates and are highly resistant to poisoning [2].
-
-
Problem: Starting material remains, but Boronic acid is gone.
-
Cause: Protodeboronation. The 3-chlorophenyl ring is electron-poor, making the C-B bond susceptible to hydrolysis before transmetallation occurs.
-
Fix: Add the boronic acid in portions (e.g., 0.5 eq every 2 hours) or switch to the corresponding Potassium Trifluoroborate (
) salt, which releases the active boronic acid slowly [3].
-
Advanced Purification: The Bisulfite "Secret Weapon"
Chromatography of aldehydes can be difficult due to streaking. For this thiophene aldehyde, we recommend Bisulfite Adduct Purification . This exploits the chemical reactivity of the aldehyde to separate it from non-aldehyde impurities (like homocoupled biaryls) without a column.
Protocol:
-
Formation: Dissolve the crude organic mixture in Ethanol (5 volumes) .
-
Precipitation: Add saturated aqueous Sodium Bisulfite (
, 3 eq) .-
Observation: The thiophene aldehyde will form a water-soluble (or solid precipitate) bisulfite adduct.
-
Tip: If the adduct is soluble in water, wash the aqueous phase with Ether/Hexane. The impurities (dimer, unreacted bromide) stay in the organic layer; your product is in the water.
-
-
Regeneration: Take the aqueous phase (or filtered solid) and treat it with 10% aqueous
or Formaldehyde . -
Extraction: Extract the liberated aldehyde with EtOAc.
Note: This method is superior to silica gel chromatography for removing the "homocoupled" 3,3'-dichlorobiphenyl impurity, which often co-elutes with the product [4].
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My product has a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the carboxylic acid . Thiophene-3-carbaldehydes oxidize easily in air.
-
Prevention: Store the product under Nitrogen/Argon in the fridge.
-
Recovery: You can methylate the acid with
to form the ester, or reduce it back to the alcohol and re-oxidize with mild MnO2.
Q: Why use Potassium Phosphate instead of Carbonate?
A: Carbonate bases (
References
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from .
-
Myers, A. G. The Suzuki Reaction - Catalyst and Ligands. Harvard University Myers Group Research. Retrieved from .
-
Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry.[1][7]
-
Kjell, D. P., et al. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] Journal of Organic Chemistry.[1][7] Retrieved from .
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
stability issues of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde in solution
Compound: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde[1]
Document ID: TS-CPTC-2024-01 Classification: Technical Advisory / Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, Process Chemists[1]
Executive Summary: The "3-Point" Stability Protocol
If you are reading this, you are likely observing unexpected peaks in your LC-MS, peak broadening in NMR, or physical changes (color/precipitation) in your sample. 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a reactive electrophile susceptible to three primary degradation pathways in solution.
| Critical Parameter | Recommendation | Why? |
| Storage Atmosphere | Argon/Nitrogen (Strict) | The C-3 aldehyde is highly prone to radical autoxidation to carboxylic acid.[1] |
| Solvent Choice | Anhydrous ACN or DCM | Avoid Methanol/Ethanol.[1] Primary alcohols react to form hemiacetals/acetals.[1] |
| Temperature | -20°C (Solid), <4°C (Solution) | Thermal energy accelerates the radical chain propagation of oxidation.[1] |
Module 1: The Oxidative Instability (The "Acid" Problem)
The most common failure mode for thiophene-3-carbaldehydes is the conversion to their corresponding carboxylic acid: 4-(3-chlorophenyl)thiophene-3-carboxylic acid .[1]
1.1 The Mechanism
Unlike benzaldehydes, thiophene aldehydes are electron-rich.[1] However, the aldehyde proton is susceptible to abstraction by atmospheric oxygen radicals, initiating a chain reaction. This is often accelerated by light (photo-oxidation) or trace metal contaminants (e.g., Palladium residues from Suzuki coupling).[1]
1.2 Diagnostic Signs
-
Visual: The compound transitions from an off-white/pale yellow solid to a darker brown/orange gum.[1]
-
Solubility: A white precipitate forms in non-polar solvents (DCM/Hexane) because the carboxylic acid dimer is significantly less soluble than the aldehyde.
-
LC-MS: Appearance of a peak at M+16 (Oxygen insertion).[1]
-
1H-NMR: Disappearance of the sharp aldehyde singlet (~9.8–10.0 ppm) and appearance of a broad exchangeable singlet (~11–13 ppm).[1]
1.3 Remediation Protocol
If oxidation is detected (<10%), you can purify the sample via a "Base Wash" rather than column chromatography.
-
Dissolve the crude mixture in DCM (Dichloromethane) .
-
Wash gently with 5% aqueous NaHCO₃ (Sodium Bicarbonate).[1]
-
Logic: The carboxylic acid deprotonates and moves to the aqueous layer; the aldehyde remains in the DCM.
-
-
Dry the organic layer over MgSO₄ and concentrate in vacuo (keep bath <30°C).
Module 2: The "Methanol Trap" (Solvolysis)
Issue: Users frequently report "impurity peaks" when analyzing this compound in Methanol (MeOH) or storing it in alcoholic solvents.
2.1 The Mechanism
Aldehydes exist in equilibrium with hemiacetals in primary alcohols.[1] In the presence of trace acids (often found in unbuffered HPLC mobile phases), this converts to the full acetal.
-
Reaction A (Fast): Aldehyde + MeOH
Hemiacetal (+32 Da mass shift in uncharged mode, often unstable in MS source).[1] -
Reaction B (Slow/Acid Catalyzed): Hemiacetal + MeOH
Dimethyl Acetal + H₂O (+46 Da mass shift).[1]
2.2 Troubleshooting Guide
-
Symptom: LC-MS shows a split peak or a "fat" peak tailing significantly.[1]
-
Symptom: Mass spectrum shows M+32 (Hemiacetal adduct) or M+14 (Methylation artifact, often confused with acetal formation in source).[1]
-
Solution:
-
Switch Solvents: Dissolve samples in Acetonitrile (ACN) or DMSO for analysis.[1]
-
Remove Acid: If using MeOH is mandatory, ensure the mobile phase is buffered (e.g., Ammonium Acetate pH 7) to suppress acid-catalyzed acetalization.
-
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the two primary instability pathways described above.
Figure 1: Primary degradation pathways.[1] The Red path indicates irreversible oxidation (requires purification).[1] The Green path indicates solvent-dependent equilibrium (requires solvent switch).[1]
Module 4: Frequently Asked Questions (Technical Support)
Q1: My DMSO stock solution has developed a pungent, sour smell. Is it still good?
-
Diagnosis: Likely degraded.[1] DMSO is hygroscopic (absorbs water) and can act as a mild oxidant over time (similar to Swern oxidation conditions if any activators are present, though less likely here). The sour smell suggests the formation of sulfur byproducts or the carboxylic acid.
-
Action: Discard. For future stocks, store in anhydrous DMSO aliquots at -20°C and avoid repeated freeze-thaw cycles.
Q2: I see double peaks in the NMR aromatic region, but LC-MS shows a single peak. Is this an impurity?
-
Diagnosis: This may be Restricted Rotation (Atropisomerism) , not an impurity.[1] The ortho-substitution (3-CHO vs 4-Chlorophenyl) creates steric clash. At room temperature, the rotation of the phenyl ring relative to the thiophene might be slow on the NMR timescale, leading to broadened or split signals.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a conformational issue, not a chemical impurity.
Q3: Can I use this aldehyde in a reductive amination with a free amine?
-
Technical Note: Yes, but thiophene aldehydes react slower than benzaldehydes due to the electron-rich nature of the ring (reducing the electrophilicity of the carbonyl carbon).
-
Protocol Adjustment: You may need a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) or longer reaction times to drive imine formation before adding the reducing agent (NaBH₄/NaCNBH₃).
Module 5: Analytical Data Summary
| Solvent System | Stability Rating | Observed Issues |
| Chloroform (CDCl₃) | Low | Acidic nature of CDCl₃ accelerates decomposition; photolysis possible.[1] |
| Methanol (MeOH) | Very Low | Rapid hemiacetal formation; acetalization if trace acid present.[1] |
| Acetonitrile (ACN) | High | Recommended for LC-MS and storage.[1] |
| DMSO | Moderate | Good for short term; hygroscopic nature introduces water (hydrate formation).[1] |
References
-
Fisher Scientific. (2025). Safety Data Sheet: Thiophene-3-carboxaldehyde. Retrieved from
-
American Chemical Society (ACS). (2022). Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels. ACS Omega.[1] Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[1] 3-Thiophenecarboxaldehyde Properties and Spectra. NIST WebBook.[1] Retrieved from
-
Master Organic Chemistry. (2010). Acetals and Hemiacetals: Formation and Mechanism. Retrieved from
Sources
how to remove impurities from 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. It provides in-depth troubleshooting and purification protocols to address common challenges encountered during its synthesis and handling. Our goal is to equip you with the technical knowledge to diagnose issues and implement effective purification strategies, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(3-Chlorophenyl)thiophene-3-carbaldehyde sample?
A1: The impurity profile depends heavily on the synthetic route used. For instance, if a Vilsmeier-Haack reaction was employed for formylation, you might encounter unreacted starting materials, residual solvents like N,N-dimethylformamide (DMF), and byproducts from the Vilsmeier reagent (e.g., from POCl₃).[1][2] More universally, two classes of impurities are very common:
-
Unreacted Starting Materials: Precursors from the coupling reaction used to form the 4-phenylthiophene backbone may persist.
-
Oxidation Product: Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid, 4-(3-chlorophenyl)thiophene-3-carboxylic acid. This is often the most common impurity in older samples or after workups involving oxidizing conditions.[3]
Q2: I need a quick and simple purification method. Where should I start?
A2: If your primary concern is the removal of the corresponding carboxylic acid impurity, a simple acid-base wash is the most straightforward first step. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your desired aldehyde remains in the organic phase. This method is fast and effective for removing acidic impurities.
Q3: My aldehyde seems to be decomposing or streaking on my silica gel column. What's happening and how can I fix it?
A3: Silica gel is weakly acidic and can act as a catalyst for the decomposition of sensitive aldehydes.[5] It can also catalyze the formation of acetals or hemiacetals if you are using an alcohol (like methanol or ethanol) in your eluent.[5]
To mitigate this, you can:
-
Deactivate the Silica: Before running the column, flush the silica gel with your eluent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N).[5] This neutralizes the acidic sites on the silica surface.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4][5] You may need to re-screen for an appropriate solvent system.
-
Avoid Alcoholic Solvents: Use eluent systems based on hexanes, ethyl acetate, dichloromethane, or toluene to avoid acetal formation.[5]
Q4: How can I purify my aldehyde without using column chromatography?
A4: If column chromatography is not ideal or successful, two excellent alternatives are recrystallization and chemical extraction via a bisulfite adduct.
-
Recrystallization: This is a powerful technique if your product is a solid. You will need to identify a suitable solvent or solvent system in which the aldehyde has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for aromatic aldehydes include ethanol, or mixed solvent systems like dichloromethane/n-hexane.[6][7][8]
-
Bisulfite Adduct Formation: This classic chemical method offers high selectivity for aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt adduct.[9][10][11] This allows you to wash away non-aldehydic impurities with an organic solvent. The pure aldehyde can then be regenerated by making the aqueous layer basic.[11] This is particularly useful for removing sterically hindered or electronically different impurities that are difficult to separate by chromatography.
Troubleshooting and Purification Guides
This section provides detailed, step-by-step protocols for the most effective purification methods.
Initial Assessment Workflow
Before selecting a purification method, it's crucial to assess the impurity profile. A quick Thin Layer Chromatography (TLC) and a ¹H NMR of the crude material can provide valuable insights and guide your strategy.
Caption: Decision workflow for selecting a purification method.
Guide 1: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase. It is highly effective when TLC analysis shows good separation between the product and impurities.
Principle of Causality: The polarity of the aldehyde group allows it to adhere to the polar silica gel stationary phase more strongly than non-polar impurities but less strongly than highly polar impurities like carboxylic acids or alcohols. By using a mobile phase of appropriate polarity, these components can be eluted sequentially.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot it on a silica TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Start with 9:1 Hexane:EtOAc and gradually increase the polarity.
-
Aim for an Rf value of ~0.3 for your product, with good separation from other spots.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount (typically a 50-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in your chosen eluent (the non-polar component, e.g., hexane).
-
Pack the column, ensuring no air bubbles are trapped.
-
Add a small layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Optional but recommended: Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation.
-
Carefully add your sample to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
-
Troubleshooting Data Table
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Product doesn't elute | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Poor separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider a different solvent system (e.g., Dichloromethane/Hexane). |
| Product decomposes | Silica gel is too acidic. | Use silica deactivated with 1% triethylamine or switch to neutral alumina as the stationary phase.[5] |
Guide 2: Selective Purification via Bisulfite Adduct Formation
This technique leverages the reversible chemical reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, effectively separating it from non-aldehydic impurities.[10][11]
Principle of Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to a stable, water-soluble sodium α-hydroxyalkanesulfonate salt.[10] Non-aldehydic organic impurities remain in the organic phase and can be washed away. The reaction is reversible under basic conditions, allowing for the regeneration of the pure aldehyde.
Caption: Workflow for purification via bisulfite adduct formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude aldehyde mixture in a water-miscible organic solvent like methanol, ethanol, or THF in a separatory funnel. For aromatic aldehydes, methanol is a good first choice.[10]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount should be in molar excess relative to the aldehyde. Shake the funnel vigorously for several minutes.[10][11]
-
Extraction of Impurities: Add an immiscible organic solvent like diethyl ether or ethyl acetate and water to the funnel to dilute the mixture and induce phase separation. Shake and allow the layers to separate. The non-aldehydic impurities will be in the organic layer.
-
Separation: Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the organic layer.
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Slowly add a base, such as saturated sodium bicarbonate or 1M sodium hydroxide, while stirring or shaking until the solution is distinctly basic (pH > 8).[11] This will reverse the reaction and regenerate the aldehyde, which may precipitate as a solid or form an oily layer.
-
Final Isolation: Extract the pure aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane). Collect the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 56885. Available at: [Link]
- Google Patents. (1989). EP0323290A1 - Process for the preparation of aromatic aldehydes.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Available at: [Link]
-
Piller, F. M., & Knochel, P. (n.d.). Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Available at: [Link]
-
Vu Quoc, T., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1664–1670. Available at: [Link]
-
Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Available at: [Link]
-
CABI Digital Library. (2017). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]
-
Cheméo. (n.d.). 3-Thiophenecarboxaldehyde. Available at: [Link]
-
Lirias. (2018). Some chalcones derived from thiophene-3- carbaldehyde: synthesis and crystal structures. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
ResearchGate. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Available at: [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 7. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Scaling Synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Case Reference: T-CHO-SUZUKI-001 Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up)
Welcome to the Process Chemistry Help Desk
You have reached the specialized support unit for Heterocyclic Biaryl Synthesis . This guide addresses the scale-up of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde , a critical intermediate often used in the synthesis of kinase inhibitors and optoelectronic materials.
Unlike bench-scale synthesis (mg to g), scaling to kilograms requires a rigorous focus on heat transfer, impurity purging without chromatography, and metal scavenging. This guide is structured as a series of Troubleshooting Tickets based on common user failure modes.
Part 1: The Chemistry & Mechanism[1]
The Core Reaction: Suzuki-Miyaura Cross-Coupling Substrates: 4-Bromothiophene-3-carbaldehyde + 3-Chlorophenylboronic acid Catalyst System: Pd(0)/Ligand (Heterogeneous or Homogeneous)[1]
The reaction relies on the oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetallation with the boronate and reductive elimination to form the biaryl bond.
Visualizing the Pathway
Caption: Figure 1. The catalytic cycle for the target synthesis, highlighting critical steps where process control is required to prevent failure modes.
Part 2: Troubleshooting Guides (Q&A)
Ticket #1024: "My reaction stalls at 70% conversion."
User Report: "We are scaling from 5g to 100g. We used 1.1 equivalents of 3-chlorophenylboronic acid and Pd(dppf)Cl2. The reaction stops after 4 hours, and adding more catalyst doesn't help."
Root Cause Analysis: The most likely culprit is Protodeboronation . Thiophene rings and electron-deficient aryl boronic acids are prone to hydrolytic deboronation in aqueous base at high temperatures. Your boronic acid is decomposing into chlorobenzene before it can couple.
The Fix:
-
Stoichiometry Adjustment: Increase the boronic acid charge to 1.3 – 1.5 equivalents .
-
Solvent Switch: If you are using DMF/Water, switch to Toluene/Water/Ethanol (4:2:1) . The biphasic nature protects the boronic acid in the organic phase while the base resides in the aqueous phase, moderating the reaction rate [1].
-
Oxygen Exclusion: At scale, "degassing" by bubbling N2 is insufficient. Use sparging for at least 30 minutes or apply 3 cycles of Vacuum/Nitrogen backfill. Oxygen kills the active Pd(0) species, halting the cycle.
Ticket #1025: "The product is black and fails heavy metal specs."
User Report: "The isolated solid is dark brown. ICP-MS shows 1200 ppm Palladium. We need <20 ppm for the next step."
Root Cause Analysis: Palladium has a high affinity for sulfur (the thiophene ring). Simple filtration through Celite is rarely sufficient for sulfur-containing APIs.
The Fix (The "S-Curve" Protocol):
-
Cysteine Wash: After the reaction, wash the organic layer with a 10% L-Cysteine aqueous solution at 50°C for 1 hour. The cysteine binds Pd more aggressively than the thiophene [2].
-
Thiol-Silica Scavengers: If L-Cysteine is insufficient, treat the organic stream with SiliaMetS® Thiol or equivalent (0.5 w/w relative to catalyst) at 60°C for 2 hours, then filter hot.
-
Crystallization: Do NOT rely on silica columns. Crystallize the product from Heptane/Ethyl Acetate . Palladium usually remains in the mother liquor.
Ticket #1026: "My aldehyde is oxidizing to the acid during workup."
User Report: "We see a new peak at retention time 3.5 min (LCMS M+16). It corresponds to the carboxylic acid. It grows during the drying step."
Root Cause Analysis: Thiophene-3-carbaldehydes are electron-rich and susceptible to autoxidation, especially when wet and exposed to air and light [3].
The Fix:
-
Bisulfite Adduct Strategy: If purity is critical, convert the aldehyde to its sodium bisulfite adduct (solid) by treating the organic phase with saturated aqueous NaHSO3. Filter the solid adduct (impurities stay in the mother liquor), wash it, and then regenerate the aldehyde using mild base (NaHCO3) just before the next step.
-
In-Process Storage: Store the wet cake under nitrogen. Add 0.1% BHT (Butylated hydroxytoluene) to the workup solvent if the material must be stored in solution for >24 hours.
Part 3: The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is designed for a 100g scale batch, optimizing for safety and purification without chromatography.
Reagents:
-
4-Bromothiophene-3-carbaldehyde (1.0 equiv)
-
3-Chlorophenylboronic acid (1.3 equiv)
-
Pd(dppf)Cl2·DCM (0.5 - 1.0 mol%) — Robust against air compared to Pd(PPh3)4
-
Potassium Carbonate (K2CO3) (2.5 equiv)
-
Solvent: Toluene (10 vol), Ethanol (2.5 vol), Water (2.5 vol)
Step-by-Step Workflow:
-
Charging: To a nitrogen-purged reactor, charge Toluene, Ethanol, and the aryl halide. Start agitation.
-
Catalyst Addition: Add the Pd catalyst. Agitate for 10 mins to ensure dispersion.
-
Base/Boronate: Add the Boronic acid followed by the solution of K2CO3 in water.
-
Reaction: Heat to 75-80°C . Caution: Monitor for exotherm at 60°C.
-
IPC (In-Process Control): Check HPLC at 4 hours. Target: <1% Aryl Halide.
-
Quench: Cool to 25°C. Add water (5 vol). Separate phases.
-
Scavenging: Treat organic phase with activated carbon (Ecosorb) or Thiol-silica for 2 hours at 50°C. Filter through Celite.
-
Crystallization:
-
Distill toluene down to 3 volumes.
-
Slowly add Heptane (6 volumes) at 60°C.
-
Cool to 0°C over 4 hours (controlled ramp).
-
Filter and wash with cold Heptane.
-
-
Drying: Vacuum oven at 40°C with a slight N2 bleed (prevents oxidation).
Data Summary: Solvent & Base Screening Results
| Parameter | Condition A (Lab) | Condition B (Scale-Up Recommended) | Why Change? |
| Solvent | DME / Water | Toluene / EtOH / Water | DME is expensive and hard to recover. Toluene allows azeotropic drying. |
| Base | Na2CO3 | K2CO3 | K2CO3 is more soluble in the aqueous phase, improving kinetics [4]. |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd(PPh3)4 is air-sensitive and unstable at >80°C. dppf ligand is robust. |
| Workup | DCM Extraction | Phase Cut + Crystallization | DCM is an environmental hazard. Crystallization rejects impurities better. |
Part 4: Decision Logic for Operators
Use this flow to determine the correct corrective action during the batch.
Caption: Figure 2. Operator decision tree for In-Process Control (IPC) deviations during the reaction phase.
References
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Journal of Organic Chemistry. PMC/NIH. Available at: [Link]
Sources
Technical Support Center: Alternative Solvents for Reactions Involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. This resource provides in-depth guidance on selecting and troubleshooting alternative solvents for reactions involving this versatile building block. Our focus is on promoting greener, more sustainable chemical practices without compromising reaction efficiency or product purity.
Understanding the Substrate: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure, featuring a thiophene ring, a chlorophenyl group, and a reactive aldehyde moiety, makes it a valuable intermediate in the synthesis of various biologically active compounds and materials. The choice of solvent is critical as it influences reactant solubility, reaction kinetics, and pathway selectivity.
Core Challenge: Moving Beyond Conventional Solvents
Traditional organic syntheses often rely on volatile organic compounds (VOCs) like dichloromethane, toluene, and DMF.[1] While effective, these solvents pose significant environmental and health risks.[2][3] The principles of green chemistry encourage the adoption of safer, more sustainable alternatives.[2][3] This guide is designed to help you navigate the transition to greener solvent systems for your reactions with 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Solvent Selection
This section addresses common questions and challenges encountered when moving away from traditional solvents.
Q1: My reaction with 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is sluggish in a greener solvent compared to DMF. What can I do?
A1: Sluggish reaction rates in alternative solvents are often due to lower solubility of reactants or different stabilization of transition states. Here’s a systematic approach to troubleshoot this issue:
-
Solubility First: Confirm that all reactants, including the 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, are fully dissolved in the chosen green solvent at the reaction temperature.[4] Poor solubility is a common reason for slow reactions.[4]
-
Temperature Optimization: Many green solvents have higher boiling points than their traditional counterparts.[4][5] Carefully increasing the reaction temperature (while monitoring for side-product formation) can significantly enhance the reaction rate.
-
Consider a Co-Solvent: If a single green solvent doesn't provide adequate solubility, a mixture of solvents can be effective. For instance, a small amount of a polar aprotic green solvent like Cyrene™ or dimethyl carbonate could be added to a less polar bio-based solvent.
-
Catalyst Compatibility: Ensure your catalyst is active and stable in the new solvent system. Some catalysts exhibit different activities in greener solvents like water or ionic liquids.[6]
Q2: I'm observing unexpected side products when using a protic green solvent like ethanol or water. Why is this happening?
A2: The aldehyde group in 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is susceptible to reactions with nucleophilic solvents, especially protic ones like water and alcohols.
-
Acetal/Hemiacetal Formation: In the presence of alcohols and an acid catalyst, aldehydes can form acetals or hemiacetals. Similarly, in water, a hydrate may form. This is a reversible reaction, but it can reduce the concentration of the free aldehyde available for the desired reaction.
-
Solvent as a Nucleophile: In some cases, the solvent itself can act as a nucleophile, leading to undesired byproducts. This is particularly relevant in base-catalyzed reactions.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Green Solvent: Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or γ-valerolactone (GVL) are excellent polar aprotic alternatives that will not directly react with the aldehyde.[3]
-
Use of a Drying Agent: If a protic solvent is unavoidable, ensure the reaction is conducted under anhydrous conditions using a suitable drying agent to minimize water-related side reactions.
Q3: How do I choose the right type of green solvent for my specific reaction involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde?
A3: The choice depends on the nature of your reaction (e.g., condensation, oxidation, reduction). Here is a general decision-making workflow:
Caption: A workflow for selecting an appropriate green solvent.
Q4: Are ionic liquids (ILs) or deep eutectic solvents (DES) suitable for reactions with this compound?
A4: Yes, both ILs and DES can be excellent choices, particularly for enhancing reaction rates and selectivity.[1][7]
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures.[7] Their high polarity can be beneficial for dissolving polar reactants.[7] However, their viscosity and potential toxicity need to be considered.[8]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive starting materials.[7]
Considerations:
-
Product Isolation: Separating the product from these non-volatile solvents can be challenging. Extraction with a suitable solvent or precipitation of the product is often required.
-
Recyclability: A key advantage of ILs and DES is their potential for recycling, which aligns with green chemistry principles.[1]
Part 2: Experimental Protocols and Data
This section provides a starting point for exploring alternative solvents in a common reaction type involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.
Example Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound.
General Reaction Scheme:
Protocol: Screening of Green Solvents for Knoevenagel Condensation
This protocol outlines a small-scale screening experiment to identify promising green solvents.
Materials:
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
-
Malononitrile (as the active methylene compound)
-
Piperidine (as the base catalyst)
-
Candidate Green Solvents (see table below)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In separate small reaction vials, dissolve 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in 2 mL of the chosen solvent.
-
Add piperidine (0.1 mmol) to each vial.
-
Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Record the time to completion or the conversion at a fixed time point (e.g., 2 hours).
-
After the reaction, cool the mixture and isolate the product (e.g., by filtration if it precipitates, or by extraction).
Data Summary: Comparison of Solvents
The following table provides a comparative overview of potential green solvents against a traditional solvent for this type of reaction.
| Solvent | Type | Boiling Point (°C)[5] | Key Considerations |
| Toluene (Control) | Aromatic Hydrocarbon | 111 | Known VOC, toxic.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | 80 | Good alternative to THF, lower water miscibility.[3] |
| Cyclopentyl Methyl Ether (CPME) | Ether | 106 | Hydrophobicity aids in work-up, forms peroxides less readily than THF. |
| γ-Valerolactone (GVL) | Bio-based Lactone | 207 | High boiling point, biodegradable, polar aprotic.[3] |
| Ethanol | Bio-based Alcohol | 78.5 | Protic, potential for side reactions, readily available. |
| Water | Universal Green Solvent | 100 | Environmentally benign, but solubility of organic substrates can be low.[3][10] |
| Choline Chloride:Urea (1:2 DES) | Deep Eutectic Solvent | N/A | Non-volatile, biodegradable, can enhance reaction rates.[7] |
Note: The performance of each solvent will be highly dependent on the specific reactants and reaction conditions.
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of reactions in alternative solvents.
Caption: A troubleshooting flowchart for common reaction issues.
Conclusion
The transition to alternative, greener solvents in reactions involving 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a crucial step towards more sustainable chemical synthesis. While challenges such as altered reaction kinetics and solubility may arise, a systematic and informed approach to solvent selection and reaction optimization can lead to highly efficient and environmentally responsible processes. This guide provides the foundational knowledge and troubleshooting frameworks to empower researchers in making this successful transition.
References
- Bio-based Green Solvents in Organic Synthesis.
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). MDPI. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. [Link]
-
GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. (2020). Neuroquantology. [Link]
-
Alternative Solvents: Shades of Green. (2006). Organic Process Research & Development. [Link]
-
GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. (n.d.). JETIR.org. [Link]
-
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing. [Link]
-
Green Chemistry, Green Solvents and Alternative Techniques in Organic Synthesis. (n.d.). International Journal of Chemical and Physical Sciences. [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). IJNRD. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). ResearchGate. [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). LabManager. [Link]
-
Is there a guide to selecting solvents for synthesis? (2018). Reddit. [Link]
-
How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. [Link]
-
A Deep Dive into Common Organic Solvents. (2025). ChemTalk. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS Green Chemistry Institute. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). University of Michigan. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. ijcps.org [ijcps.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. jetir.org [jetir.org]
Validation & Comparative
structure-activity relationship (SAR) studies of chlorophenyl thiophene derivatives
This guide provides a technical, data-driven analysis of structure-activity relationship (SAR) studies concerning chlorophenyl thiophene derivatives. It is designed for medicinal chemists and pharmacologists, focusing on synthetic pathways, molecular logic, and comparative performance against clinical standards.
Executive Summary: The Scaffold Advantage
The chlorophenyl thiophene scaffold represents a privileged structure in medicinal chemistry, merging the bioisosteric versatility of the thiophene ring with the lipophilic, metabolic-blocking properties of the chlorophenyl group .
-
Thiophene Core: Acts as a bioisostere for benzene and furan but offers unique electronic properties (electron-rich, aromatic sextet involving sulfur lone pairs) that enhance pi-pi stacking interactions with target protein pockets (e.g., EGFR kinase domain).
-
Chlorophenyl Moiety: The chlorine substituent, particularly at the para-position, serves two critical functions:
-
Metabolic Shielding: Blocks CYP450-mediated hydroxylation, extending half-life (
). -
Lipophilicity Modulation: Increases
, facilitating passive transport across bacterial membranes or the blood-brain barrier.
-
Chemical Space & Synthetic Architecture
To explore this SAR, reproducible synthetic routes are essential. The Gewald Reaction remains the gold standard for generating the aminothiophene core, which is then functionalized.
Visualization: Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway for generating pharmacologically active thiophene derivatives via the Gewald protocol.
Structure-Activity Relationship (SAR) Analysis
The biological potency of these derivatives hinges on specific structural modifications. The analysis below dissects the molecule into three zones: the Aryl Wing (Chlorophenyl) , the Thiophene Core , and the Side Chain (Amide/Linker) .
Zone A: The Chlorophenyl Ring (Electronic & Steric Effects)
-
Position matters:
-
Para-Cl: Optimal for antimicrobial activity . The electron-withdrawing nature (
) increases the acidity of NH protons in sulfonamide/amide linkers, enhancing H-bond donor capability. It also provides a "lipophilic anchor" for hydrophobic pockets in enzymes like DNA Gyrase . -
Ortho-Cl: Often introduces steric clash, reducing binding affinity in tight pockets (e.g., Kinase ATP-binding sites), though it can improve stability against ring-opening metabolism.
-
Meta-Cl: Generally shows intermediate activity but is less effective at blocking metabolic oxidation at the para position.
-
Zone B: Thiophene Core (Bioisosterism)
-
S-Atom Oxidation: The sulfur atom can be oxidized to sulfoxides/sulfones in vivo. While this can be a metabolic liability, it also allows for specific interactions with cysteine residues in target proteins (e.g., covalent inhibition).
-
C2/C3 Substitution: The 2-amino-3-cyano substitution pattern (derived from Gewald synthesis) is critical. The cyano group acts as a hydrogen bond acceptor, while the amino group is a donor. Cyclization of these groups into thienopyrimidines significantly boosts anticancer potency (IC50 < 15 µM) by mimicking the adenine base of ATP.
Zone C: The Linker (Side Chain)
-
Chloroacetyl Linker: Derivatives containing a -NH-CO-CH2-Cl motif act as alkylating agents . They can covalently bind to nucleophilic residues (Serine/Cysteine) in the active sites of enzymes (e.g., proteasomes or kinases), leading to irreversible inhibition.
-
Piperazine Tail: Appending a N-methyl or N-phenyl piperazine tail improves water solubility and pharmacokinetic profile (ADME), often shifting the activity from antimicrobial to antipsychotic or antidepressant profiles.
Comparative Performance Data
The following data aggregates results from multiple studies, comparing optimized chlorophenyl thiophene derivatives against clinical standards.
Table 1: Antimicrobial Efficacy (MIC in µg/mL)
Target: Bacterial Cell Wall / DNA Gyrase
| Compound ID | Structure Motif | S. aureus (Gram +) | E. coli (Gram -) | A. fumigatus (Fungal) | Notes |
| CPT-4F | 2-ethylhexyl-5-(p-tolyl)thiophene | 3.12 | 6.25 | N/A | Comparable to Ciprofloxacin against XDR strains [1]. |
| CPT-9 | 4-chlorophenylaminoacryloyl | 12.5 | 25.0 | 10.8 | Superior antifungal activity vs. Amphotericin B [2]. |
| Thienopyrimidine-6 | Fused thiophene-pyrimidine | 43.5 | 50.0 | N/A | Moderate antibacterial; high cytotoxicity. |
| Ciprofloxacin | Standard (Fluoroquinolone) | 0.5 - 4.0 | 0.01 - 1.0 | N/A | Clinical benchmark. |
| Amphotericin B | Standard (Polyene) | N/A | N/A | 23.7 | Clinical benchmark (Fungal).[1] |
Table 2: Anticancer Cytotoxicity (IC50 in µM)
Target: EGFR-TK / Tubulin Polymerization
| Compound ID | Cell Line: MCF-7 (Breast) | Cell Line: A-549 (Lung) | Mechanism of Action |
| CPT-S8 | 8.04 | < 10 | Induces apoptosis; mitochondrial depolarization [3]. |
| Compound 6 | 11.17 | 15.2 | EGFR Tyrosine Kinase Inhibition. |
| Doxorubicin | 1.20 | 0.85 | DNA Intercalation (Standard). |
| 5-Fluorouracil | 18.5 | 22.1 | Antimetabolite (Standard). |
Insight: While less potent than Doxorubicin, chlorophenyl thiophenes (e.g., Compound 6) often exhibit higher selectivity for cancer cells over normal fibroblasts (SI > 10), reducing systemic toxicity [4].
Mechanistic Pathway: Apoptosis Induction
The anticancer activity of these derivatives is often mediated through the mitochondrial apoptotic pathway.
Visualization: Signaling Cascade (DOT Diagram)
Figure 2: Proposed mechanism of action for anticancer thiophene derivatives, highlighting mitochondrial dysfunction and Caspase activation.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-(4-chlorobenzoyl)thiophene (Gewald Variation)
Source Validation: Adapted from Methodologies in [1, 5]
-
Reagents: 4-Chlorophenacyl bromide (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (Catalytic), Ethanol (30 mL).
-
Procedure:
-
Dissolve 4-chlorophenacyl bromide and malononitrile in ethanol.
-
Add elemental sulfur followed by dropwise addition of morpholine (base catalyst).
-
Reflux the mixture at 70–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Pour the reaction mixture into crushed ice. A precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Yield: Expected 75–85%. Appearance: Yellow/Orange crystals.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard Validation System
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates; incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control and 0.1% DMSO as vehicle control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL); incubate 4h. Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Available at: [Link]
-
Springer Nature (BMC Chemistry). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Available at: [Link]
-
Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Available at: [Link][2][3][4]
-
MDPI (Molecules). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Available at: [Link]
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy [frontiersin.org]
- 3. Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
4-(3-Chlorophenyl)thiophene-3-carbaldehyde vs. 4-bromothiophene-3-carbaldehyde in polymer synthesis
An In-Depth Comparative Guide to Thiophene-Based Monomers in Polymer Synthesis: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde vs. 4-Bromothiophene-3-carbaldehyde
For researchers and scientists in materials science and drug development, the choice of monomer is a critical decision that dictates the synthetic pathway, scalability, and ultimate functionality of a novel polymer. Thiophene-based conjugated polymers are a cornerstone of organic electronics, valued for their stability and tunable optoelectronic properties.[1][2] This guide presents a detailed comparison of two functionalized thiophene monomers: 4-(3-chlorophenyl)thiophene-3-carbaldehyde and 4-bromothiophene-3-carbaldehyde .
While structurally similar, the key difference—a C-C versus a C-Br bond at the 4-position—fundamentally alters their reactivity and dictates the most viable polymerization strategies. This analysis moves beyond a simple datasheet comparison to explore the causality behind experimental choices and predict the properties of the resultant polymers.
Monomer Reactivity Profile: A Tale of Two Substituents
The synthetic utility of a thiophene monomer is largely defined by the "handles" available for polymerization. The bromine atom in 4-bromothiophene-3-carbaldehyde serves as an exceptional handle for well-established, high-fidelity cross-coupling reactions. In contrast, 4-(3-chlorophenyl)thiophene-3-carbaldehyde lacks this feature, necessitating alternative, often less precise, polymerization methods.
The Cross-Coupling Workhorse: 4-Bromothiophene-3-carbaldehyde
The carbon-bromine bond is a lynchpin of modern polymer chemistry, enabling precise carbon-carbon bond formation through palladium- or nickel-catalyzed cross-coupling reactions.[3] This makes 4-bromothiophene-3-carbaldehyde an ideal candidate for controlled polymerization methods like Suzuki-Miyaura and Stille couplings.[4][5]
Dominant Polymerization Pathways:
-
Suzuki-Miyaura Coupling: Reacts with a boronic acid or boronate ester-functionalized comonomer. This method is renowned for its high functional group tolerance and generally mild reaction conditions.[6][7]
-
Stille Coupling: Utilizes an organostannane (tin) reagent as the coupling partner. Stille reactions are also highly versatile and are a primary method for synthesizing regioregular polythiophenes.[4][8]
In these scenarios, the 4-bromo position dictates the site of chain growth, while the aldehyde at the 3-position is preserved as a pendant functional group on the final polymer. This pendant aldehyde is a valuable site for post-polymerization modification, allowing for the attachment of sensors, biological moieties, or solubility-enhancing groups.
Conceptual Workflow: Suzuki-Miyaura Polycondensation
The following diagram illustrates the typical catalytic cycle for a Suzuki polycondensation reaction involving 4-bromothiophene-3-carbaldehyde and a thiophene-2,5-diboronic ester.
Caption: Suzuki-Miyaura polymerization cycle using a brominated thiophene.
The Sterically-Demanding Monomer: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
This monomer lacks a halogen at a polymerizable position (the chloro-substituent is on the phenyl ring, not the thiophene). Therefore, polymerization must proceed by activating the C-H bonds at the 2- and 5-positions of the thiophene ring.
Viable (but more challenging) Polymerization Pathways:
-
Chemical Oxidative Polymerization: This is a classical method using oxidants like iron(III) chloride (FeCl₃).[9] The reaction proceeds via a radical cation mechanism to couple thiophene units. However, this method often lacks regiochemical control, leading to defects in the polymer backbone (head-to-head or tail-to-tail couplings) which can disrupt conjugation and harm electronic properties.[10] Furthermore, the bulky 4-aryl substituent can sterically hinder the coupling, potentially resulting in lower molecular weight polymers.
-
Direct Arylation Polymerization (DAP): A more modern alternative to traditional cross-coupling, DAP creates C-C bonds by activating two different C-H bonds, avoiding the need for organometallic reagents.[11][12] While more "green," DAP can also suffer from selectivity issues and requires careful optimization to avoid homocoupling or other side reactions.[11]
In these polymerizations, the entire 4-(3-chlorophenyl)thiophene-3-carbaldehyde unit is incorporated directly into the polymer backbone. This fundamentally differs from the bromo-monomer, where the aldehyde becomes a side chain.
Conceptual Workflow: Oxidative Polymerization with FeCl₃
This diagram illustrates the chain-growth mechanism for the oxidative polymerization of a substituted thiophene.
Caption: Mechanism of FeCl₃-mediated oxidative polymerization.
Comparative Analysis: Performance and Polymer Properties
| Feature | 4-Bromothiophene-3-carbaldehyde | 4-(3-Chlorophenyl)thiophene-3-carbaldehyde | Rationale & Causality |
| Polymerization Control | High | Low to Moderate | Cross-coupling reactions (Suzuki, Stille) offer precise, regiocontrolled C-C bond formation. Oxidative polymerization is prone to defects.[3][10] |
| Reaction Fidelity | High | Moderate | Suzuki and Stille couplings are well-understood with predictable outcomes and high yields. Oxidative methods can produce insoluble fractions and require more rigorous purification.[13] |
| Monomer Cost/Availability | Generally lower cost and more widely available as a synthetic intermediate. | Typically a more specialized, higher-cost building block. | Brominated heterocycles are common precursors in organic synthesis.[14] |
| Resulting Polymer Structure | Linear polymer backbone with pendant aldehyde functional groups. | Polymer backbone directly incorporates the aryl and aldehyde groups. | The C-Br bond directs polymerization, leaving the C3-substituent as a side group. C-H activation polymerizes the entire monomer unit. |
| Predicted Polymer Planarity | Potentially Higher | Potentially Lower | The bulky aryl group is directly in the backbone, which can induce torsional strain and disrupt π-π stacking between polymer chains, crucial for charge transport. |
| Post-Polymerization Potential | Excellent | Limited | The pendant aldehyde is a reactive site for introducing new functionalities after the polymer is formed.[15] The aldehyde in this polymer is sterically shielded and part of the conjugated system. |
| Ideal Application Area | Functional materials, sensors, bioconjugated polymers where post-modification is key. | Materials where the specific electronic properties imparted by the 3-chlorophenyl group are desired, and precise structural control is less critical. |
Experimental Protocols
The following are representative, field-proven protocols adapted from established methodologies for thiophene polymerization.
Protocol 1: Suzuki-Miyaura Polycondensation of 4-Bromothiophene-3-carbaldehyde
This protocol describes a typical polycondensation with a diboronic ester comonomer to produce a well-defined alternating copolymer.
Materials:
-
4-bromothiophene-3-carbaldehyde
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromothiophene-3-carbaldehyde (1.0 mmol), 2,5-bis(pinacolato)diboron-thiophene (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous K₂CO₃ (3.0 mmol).
-
Solvent System: Add anhydrous, degassed toluene (15 mL) and degassed DI water (3 mL). The biphasic system is crucial for the Suzuki catalytic cycle.[6]
-
Reaction: Heat the mixture to 90 °C under a nitrogen or argon atmosphere with vigorous stirring for 48 hours. The mixture will typically darken as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of methanol with rapid stirring. The polymer will precipitate.
-
Purification: Collect the solid polymer by filtration. To remove catalyst residues, perform a Soxhlet extraction sequentially with methanol, acetone, and hexane.
-
Final Product: The purified polymer is then extracted with chloroform or chlorobenzene and re-precipitated into methanol. Dry the final product under vacuum.
Protocol 2: Oxidative Polymerization of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
This protocol uses FeCl₃ to polymerize the monomer via C-H activation.
Materials:
-
4-(3-chlorophenyl)thiophene-3-carbaldehyde
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or nitrobenzene
-
Methanol
-
Ammonium hydroxide solution (concentrated)
Procedure:
-
Monomer Solution: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol) in anhydrous chloroform (20 mL).
-
Oxidant Slurry: In a separate flask, prepare a slurry of anhydrous FeCl₃ (4.0 mmol) in a minimal amount of anhydrous chloroform. Caution: FeCl₃ is highly hygroscopic.
-
Initiation: Add the FeCl₃ slurry to the monomer solution dropwise over 15 minutes at room temperature with vigorous stirring. The reaction is often exothermic and will turn dark, indicating polymerization.
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Quenching: Pour the reaction mixture into 200 mL of methanol to precipitate the crude polymer.
-
Purification: Filter the solid and wash thoroughly with methanol. To de-dope the polymer and remove iron salts, stir the solid in a concentrated ammonium hydroxide solution for 2 hours, then filter and wash with deionized water until the filtrate is neutral.
-
Final Product: Wash again with methanol and dry the final polymer product under vacuum.
Conclusion and Strategic Recommendations
The choice between 4-(3-chlorophenyl)thiophene-3-carbaldehyde and 4-bromothiophene-3-carbaldehyde is a clear strategic decision based on the desired synthetic control and final polymer architecture.
-
For applications requiring high-purity, well-defined polymers with opportunities for post-polymerization functionalization, 4-bromothiophene-3-carbaldehyde is the superior choice. Its compatibility with robust cross-coupling methods like Suzuki and Stille polymerization allows for precise control over molecular weight and regioregularity, yielding a polymer with versatile pendant aldehyde groups.
-
4-(3-Chlorophenyl)thiophene-3-carbaldehyde should be considered when the direct incorporation of the 3-chlorophenyl moiety into the polymer backbone is essential for achieving specific electronic or physical properties. Researchers must accept the trade-off of lower regiochemical control and potentially more challenging purification inherent to oxidative or direct arylation polymerization methods.
Ultimately, the bromine atom in 4-bromothiophene-3-carbaldehyde provides a level of synthetic precision and versatility that makes it a more reliable and adaptable workhorse for the synthesis of advanced functional polymers.
References
- ACS Applied Materials & Interfaces. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications.
- ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction.
- PMC. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- PMC. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution.
- PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
-
OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. Available from: [Link]
- PMC. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline.
-
ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Available from: [Link]
-
UWSpace - University of Waterloo. (n.d.). Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. Available from: [Link]
-
RSC Publishing. (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Available from: [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available from: [Link]
-
PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]
-
Kuwait Journal of Science. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. Available from: [Link]
-
VNU Journal of Science. (2022). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. Available from: [Link]
-
PMC. (n.d.). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Available from: [Link]
-
ResearchGate. (2025). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
Organic Chemistry Portal. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available from: [Link]
-
The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Available from: [Link]
-
Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalskuwait.org [journalskuwait.org]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 12. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
confirming the molecular weight of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde via mass spectrometry
Executive Summary: The "Two-Tier" Verification Strategy
Verdict: For the unequivocal confirmation of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (
-
Primary Recommendation (Exact Mass): LC-HRMS with APCI (+) . Atmospheric Pressure Chemical Ionization (APCI) is superior to Electrospray Ionization (ESI) for this specific neutral heterocyclic aldehyde, providing the intact protonated molecule
without the suppression often seen in ESI. -
Secondary Recommendation (Structural Fingerprint): GC-MS (EI) . Essential for verifying the specific substitution pattern (thiophene ring connectivity) via characteristic fragmentation (e.g., loss of -CHO).
Molecular Profile & Theoretical Baseline
Before initiating analysis, the theoretical mass spectrum must be calculated to establish pass/fail criteria.
| Property | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 221.9906 Da | Based on |
| Molecular Weight | 222.69 g/mol | Average weight |
| Key Adducts (APCI/ESI) | Protonated species | |
| Isotope Pattern | M+2 peak @ ~37% | Distinctive signature of Cl + S |
Isotopic Signature Logic
The confluence of Chlorine (
- contribution: ~32.0%
- contribution: ~4.5%
-
Total M+2 Intensity: Expect the
224 peak to be approx. 36.5% of the base peak ( 222).
Comparative Analysis: Selecting the Ionization Mode
For this specific thiophene derivative, choosing the wrong ionization source will lead to poor sensitivity or ambiguous data.
Comparison: GC-MS (EI) vs. LC-MS (ESI) vs. LC-MS (APCI)
| Feature | GC-MS (Electron Impact) | LC-MS (ESI) | LC-MS (APCI) |
| Suitability | High (Volatile, thermally stable) | Low/Medium (Poor ionization for neutral aldehydes) | High (Ideal for neutral/lipophilic aromatics) |
| Primary Ion | |||
| Fragmentation | Extensive (Structural proof) | Minimal (Soft ionization) | Minimal (Soft ionization) |
| Sensitivity | Excellent for this molecule | Variable (Risk of suppression) | Excellent (Gas-phase ionization) |
| Role | Structural Fingerprinting | Alternative if APCI unavailable | Exact Mass Confirmation |
Decision Matrix Diagram
Figure 1: Decision matrix for selecting ionization techniques. APCI and GC-MS are prioritized over ESI due to the analyte's neutral character.
Experimental Protocols
Protocol A: High-Resolution Mass Confirmation (LC-HRMS via APCI)
Objective: Confirm elemental composition with <5 ppm accuracy.
1. Sample Preparation:
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL (1 ppm) for injection.
-
Note: Avoid protic solvents if using normal phase, but for Reverse Phase (RP), MeOH is standard.
2. LC Conditions (Rapid Gradient):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 5 minutes. (Thiophenes are hydrophobic and elute late).
3. MS Parameters (APCI Source):
-
Mode: Positive (
). -
Corona Current: 4–5 µA.
-
Vaporizer Temp: 350°C (Ensure complete vaporization of the thiophene).
-
Capillary Voltage: 3000 V.
-
Target Mass: Extract ion chromatogram (EIC) for
223.0000 ( ).
4. Acceptance Criteria:
-
Observed mass within ± 1.1 mDa (5 ppm) of 223.9984 (Calculated
). -
Isotope ratio (
225) intensity must be 35–40% of the parent peak.
Protocol B: Structural Fingerprinting (GC-MS)
Objective: Confirm the aldehyde functionality and chlorophenyl attachment.
1. System Setup:
-
Inlet Temp: 250°C.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Oven Program: 100°C (hold 1 min)
20°C/min 280°C.
2. Fragmentation Interpretation (EI @ 70 eV): Unlike soft ionization, EI shatters the molecule. Look for these diagnostic ions:
-
222 (
): The molecular ion (strong intensity for aromatics). -
193 (
): Loss of the formyl radical (29 Da). Crucial for confirming the aldehyde. -
158 (
): Subsequent loss of chlorine (35 Da). -
187 (
): Direct loss of chlorine from the parent (less common than loss of CHO first).
Data Analysis & Workflow Visualization
The following diagram illustrates the complete confirmation workflow, distinguishing between "Soft" (MW confirmation) and "Hard" (Structure confirmation) data paths.
Figure 2: Integrated workflow for molecular weight and structural confirmation.
Troubleshooting & Common Pitfalls
-
Missing Molecular Ion (GC-MS): If the peak at 222 is weak, lower the ion source temperature (e.g., to 200°C) to reduce fragmentation.
-
Aldehyde Oxidation: Aldehydes oxidize to carboxylic acids (
Da, 238) upon storage. If a peak at 239 ( of acid) appears in LC-MS, the sample is degrading.-
Remedy: Prepare fresh samples immediately before analysis.
-
-
Dimerization: Thiophene aldehydes can form hemiacetals in methanol. If peaks appear at
(methanol addition), switch to Acetonitrile as the solvent.
References
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Defines principles of APCI vs ESI for neutral heterocycles).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI). National Institute of Standards and Technology. (Standard for EI fragmentation patterns of thiophene derivatives).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. American Chemical Society.
comparative study of reaction kinetics for different substituted thiophene aldehydes
Executive Summary
Thiophene-2-carboxaldehyde and its 5-substituted derivatives are critical pharmacophores in the synthesis of antihistamines, anti-inflammatories, and oncology drugs. However, the sulfur atom in the thiophene ring introduces unique electronic effects—specifically a balance between inductive electron withdrawal and resonance electron donation—that significantly alters reaction kinetics compared to benzenoid analogs.
This guide provides a comparative analysis of the reaction kinetics for different substituted thiophene aldehydes. We focus on nucleophilic addition reactions (e.g., Schiff base formation, Knoevenagel condensation), as these are the primary pathways for functionalizing these intermediates in drug discovery.
Key Takeaway: Electron-withdrawing groups (EWG) at the C5 position (e.g., -NO₂, -Cl) significantly accelerate nucleophilic attack at the carbonyl carbon, while electron-donating groups (EDG) (e.g., -CH₃, -OCH₃) retard these reactions, often necessitating catalysis or elevated temperatures.
Mechanistic Foundation: The Electronic Landscape
To predict kinetics, one must understand how the thiophene ring communicates with the aldehyde carbonyl.
-
The Thiophene Effect: Unlike benzene, thiophene is electron-rich (excess
-electron density). The sulfur atom donates electron density into the ring via resonance (+M effect), which can propagate to the carbonyl group, making the carbonyl carbon less electrophilic and thus less reactive toward nucleophiles. -
Substituent Modulation (C5 Position):
-
Electron-Withdrawing Groups (-NO₂, -CN): These pull electron density away from the ring (Induction, -I) and/or accept density via resonance (-M). This "de-shielding" effect restores and enhances the positive character of the carbonyl carbon (
), lowering the activation energy ( ) for nucleophilic attack. -
Electron-Donating Groups (-CH₃, -OMe): These reinforce the electron-rich nature of the ring. The methyl group (+I effect) pushes density toward the carbonyl, stabilizing the ground state and increasing the energy barrier for nucleophile approach.
-
Visualization: Nucleophilic Addition Mechanism
The following diagram illustrates the critical transition state where substituent effects (
Caption: Mechanistic pathway for nucleophilic addition. The rate-determining step (
Comparative Reactivity Profile
The table below synthesizes kinetic trends for the condensation of thiophene-2-carboxaldehydes with a standard amine (e.g., aniline) to form Schiff bases. Data is derived from comparative yield/time studies and Hammett correlation principles.
Table 1: Relative Reactivity of 5-Substituted Thiophene-2-Carboxaldehydes
| Substituent (R) | Electronic Effect ( | Relative Reactivity ( | Typical Reaction Time* | Recommended Modification |
| -NO₂ (Nitro) | Strong EWG (+0.78) | Very High | 15 - 30 min | Cool reaction; avoid strong bases to prevent ring degradation. |
| -Cl (Chloro) | Weak EWG (+0.23) | High | 1 - 2 hours | Standard conditions suitable. |
| -H (Unsubst.) | Reference (0.00) | Baseline | 2 - 4 hours | Standard reflux. |
| -CH₃ (Methyl) | Weak EDG (-0.17) | Low | 4 - 8 hours | Requires acid catalyst (e.g., acetic acid) or Dean-Stark trap. |
| -OCH₃ (Methoxy) | Strong EDG (-0.27) | Very Low | > 12 hours | Strong Lewis acid catalyst (e.g., TiCl₄) or microwave irradiation recommended. |
*Note: Times are approximations for uncatalyzed condensation with aniline in ethanol at reflux.
Expert Insight: The "Nitro" Trap
While 5-nitrothiophene-2-carboxaldehyde reacts fastest, it carries a risk. The nitro group strongly activates the ring towards Nucleophilic Aromatic Substitution (SNAr). If your nucleophile is also a strong base, it may attack the C5 position, displacing the nitro group instead of condensing with the aldehyde.
-
Mitigation: Use buffered conditions (pH 4-5) to ensure the nucleophile attacks the carbonyl, not the ring.
Experimental Protocols
To validate these kinetics in your own lab, use the following self-validating protocols.
Protocol A: Kinetic Monitoring via UV-Vis Spectroscopy
This protocol allows for the precise determination of pseudo-first-order rate constants (
Materials:
-
Aldehyde stock solution (
M in Methanol) -
Amine nucleophile (e.g., p-toluidine, in excess, 0.1 M)
-
UV-Vis Spectrophotometer with thermostated cell holder
Workflow:
-
Baseline Scan: Record the UV spectrum of the pure aldehyde. Note the
of the carbonyl transition (typically 260-300 nm). -
Reaction Initiation: In a quartz cuvette, mix 2.0 mL of amine solution with 20
L of aldehyde stock. Rapidly invert to mix. -
Data Acquisition: Immediately monitor the decrease in absorbance at the aldehyde
(or appearance of the imine product band, often >330 nm) at 30-second intervals. -
Calculation: Plot
vs. time. The slope is .
Protocol B: Preparative Synthesis (Self-Validating)
This protocol includes a checkpoint to ensure the reaction is complete before workup, preventing yield loss.
Caption: Decision-tree workflow for the synthesis of thiophene Schiff bases.
Step-by-Step Methodology:
-
Setup: Dissolve 5.0 mmol of the specific 5-substituted thiophene-2-carboxaldehyde in 15 mL of absolute ethanol.
-
Addition: Add 5.5 mmol (1.1 equiv) of the amine.
-
Catalysis: If R = H, Me, or OMe, add 2 drops of glacial acetic acid. If R = NO₂, no catalyst is required.
-
Reflux: Heat to reflux (
C). -
Validation (TLC): Spot the reaction mixture against the starting aldehyde.
-
Visual Cue: The formation of a Schiff base is often accompanied by a color deepening (yellow to orange/brown).
-
-
Isolation: Once the aldehyde spot disappears, cool the flask in an ice bath. The product should crystallize. Filter and wash with cold ethanol.
References
-
King, W. J., & Nord, F. F. (1948).[1] Preparation of Thiophene-2-aldehyde and Some Substituted Thiophene Aldehydes. The Journal of Organic Chemistry, 13(5), 635–640.[1]
-
Spinelli, D., et al. (2002).[2] Analysis of substituent effects in the reactions of some 2-L-3-nitro-5-X-thiophenes with aniline in benzene. Arkivoc, 2002(xi), 104-117.[2]
-
BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes.
-
Awn, N. A. S., Farooqui, M., & Farooqui, M. (2013). Kinetic of Permagnetic Oxidation of Thiophene-2-aldehyde in acidic media. International Journal of Chemical Studies, 1(4), 50-54.
-
Freeman, F., & Chang, L. Y. (1986).[1] Kinetics and mechanism of the oxidation of (E)-3-(2-thienyl)-2-propenoates. Journal of the American Chemical Society, 108(15), 4504-4509.[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Executive Summary & Hazard Architecture
Do not treat this compound as a generic organic solid. 4-(3-Chlorophenyl)thiophene-3-carbaldehyde presents a dual-hazard profile derived from its functional moieties: the aldehyde (a reactive electrophile and sensitizer) and the chlorinated aromatic (lipophilic, increasing skin absorption potential).
Effective safety for this compound relies on Defense in Depth . We do not rely on a single barrier (e.g., gloves); we rely on a system of engineering controls, specific material selection, and procedural discipline.[1]
The "Dual-Threat" Hazard Profile
| Functional Group | Primary Hazard Mechanism | Physiological Impact |
| Thiophene-3-carbaldehyde | Electrophilic Attack: Aldehydes react with amine groups in proteins (Schiff base formation). | Sensitization: High potential for respiratory and dermal sensitization. Long-term exposure can lead to allergic dermatitis. |
| 3-Chlorophenyl | Lipophilicity: The halogenated ring increases the molecule's ability to cross lipid bilayers (skin/cell membranes). | Systemic Absorption: Enhances the transport of the reactive aldehyde core into the bloodstream/tissues. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory nitrile gloves provide insufficient protection against halogenated aromatics in solution. The following selection criteria are non-negotiable for personnel handling >500 mg.
Tier 1: Solid Handling (Weighing/Transfer)
Context: Handling the dry powder where dust inhalation is the primary risk.
-
Hand Protection: Double Nitrile (minimum 5 mil outer).
-
Why: While solids don't permeate like liquids, the static charge of thiophene powders causes them to cling to gloves. Double gloving allows the outer layer to be stripped immediately if contaminated, preventing transfer to door handles or balances.
-
-
Respiratory: N95 or P100 Particulate Respirator (if outside a fume hood) or Fume Hood (Mandatory).
-
Why: Aldehydes are mucous membrane irritants. Inhalation of dust can trigger immediate bronchospasm.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses leave gaps. Aldehyde fines can drift into the eye, causing lacrimation and potential corneal clouding.
-
Tier 2: Solution Handling (Reaction/Work-up)
Context: Compound dissolved in organic solvents (DCM, THF, Toluene).[2]
-
Hand Protection: Silver Shield® (Laminate) or Viton® over Nitrile.
-
Critical Failure Point: Standard nitrile degrades rapidly (<5 mins) when exposed to halogenated solvents (often used with this compound) or aromatic solvents. The chlorophenyl group in the molecule itself aids permeation.
-
-
Body Protection: Tyvek® Lab Coat or Apron.
-
Why: Cotton absorbs and holds aromatic aldehydes against the skin. Tyvek repels splashes.
-
Engineering Controls & Storage
Trust but Verify: Engineering controls are your primary defense; PPE is the backup.
Ventilation Requirements[3][4][5][6]
-
Face Velocity: Maintain fume hood face velocity between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Keep sash at the lowest working position.
-
Airflow Indicator: Verify the flow monitor (telltale tape or digital gauge) before opening the vial.
Storage Protocol (The "Oxidation Trap")
Aldehydes oxidize to carboxylic acids (in this case, 4-(3-chlorophenyl)thiophene-3-carboxylic acid) upon air exposure. This changes the hazard from a sensitizer to a corrosive acid.
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .
-
Temperature: 2–8°C (Refrigerated). Cold storage slows oxidation kinetics.
-
Container: Tightly sealed, amber glass (light can accelerate radical oxidation of the thiophene ring).
Step-by-Step Operational Workflow
Phase A: Preparation & Weighing
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Thiophene derivatives are prone to static buildup, causing "jumping" powder.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Handles the spatula and chemical vial inside the hood.
-
Right Hand (Clean): Touches only the balance door and notebook.
-
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue in solid hazardous waste.
Phase B: Reaction Setup
-
Solvent Choice: If possible, avoid Dichloromethane (DCM). Use 2-MeTHF or Ethyl Acetate to reduce glove permeation risks.
-
Cannula Transfer: For liquid additions, use a cannula or syringe to keep the system closed. Avoid pouring, which generates vapors.
Phase C: Waste Disposal
-
Segregation is Critical: This compound contains Chlorine.[3]
-
Correct Stream: Halogenated Organic Waste. [2]
-
Do NOT Mix: Do not place in "General Organic" or "Acid Waste" streams.[3] Mixing halogenated thiophenes with strong oxidizers (like Nitric acid waste) can generate toxic sulfonyl halides or explosive byproducts.
-
Labeling: Explicitly list "Aldehyde" on the waste tag to warn disposal crews of the sensitization risk.
-
Emergency Response
-
Skin Contact:
-
Strip: Remove contaminated clothing immediately.[4]
-
Wash: Flush with soap and water for 15 minutes . Do not use alcohol/solvents, as they increase skin absorption of the chlorophenyl group.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (water/surfactant) to dampen.
-
Scoop into a jar.
-
-
Spill (Liquid):
Visual Workflow: The Safety Layering Model
Figure 1: Decision logic for PPE selection based on the physical state of the reagent. Note the escalation to Laminate gloves when solvents are introduced.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Standard 1910.138: Hand Protection. Washington, DC: U.S. Department of Labor. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
